(1-methyl-1H-pyrazol-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXREDPBMQKKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474803 | |
| Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112029-98-8 | |
| Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of (1-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-pyrazol-4-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, including its structural characteristics, physicochemical parameters, and key safety information. Detailed experimental protocols for its synthesis and characterization are also presented to support its application in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its handling, application in chemical synthesis, and for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| CAS Number | 112029-98-8 | PubChem[1] |
| Boiling Point | 243 °C | MySkinRecipes[2] |
| Predicted pKa | 14.095 ± 0.10 | ChemicalBook (for deuterated analog) |
| Physical State | Not explicitly stated, likely a solid or liquid at room temperature | Inferred from related compounds |
| Solubility | No quantitative data available. Pyrazole and its derivatives are generally more soluble in organic solvents like ethanol, methanol, and acetone than in water. | Inferred from related compounds |
| XLogP3 | -0.7 | PubChem[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from ethyl 1H-pyrazole-4-carboxylate. The first step involves the N-methylation of the pyrazole ring, followed by the reduction of the ethyl ester to the corresponding alcohol.
Synthesis of the Precursor: (1H-pyrazol-4-yl)methanol
A detailed experimental protocol for the synthesis of the parent compound, (1H-pyrazol-4-yl)methanol, is well-established and proceeds via the reduction of ethyl 1H-pyrazole-4-carboxylate.
Experimental Protocol: Reduction of Ethyl 1H-pyrazole-4-carboxylate
-
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
-
Methanol (MeOH)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, a 1 M solution of lithium aluminum hydride in THF (45.2 mL, 45.2 mmol) is cooled to 0 °C.[3]
-
A solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) in anhydrous THF (20 mL) is added dropwise to the cooled LAH suspension.[3]
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.[3]
-
Upon completion of the reaction, the mixture is cooled in an ice bath.[3]
-
The reaction is carefully quenched by the sequential dropwise addition of water (1.36 mL) and 1 M NaOH solution (10 mL). The mixture is then stirred for 20 minutes.[3]
-
Anhydrous magnesium sulfate is added to the mixture to dry it, and stirring is continued for 30 minutes at room temperature after removing the ice bath.[3]
-
The solid precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with THF and methanol.[3]
-
The combined filtrates are concentrated under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.[3]
-
N-Methylation and Final Reduction
Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific ¹H NMR spectrum for this compound was not found, the spectrum of the parent compound, (1H-pyrazol-4-yl)methanol, provides a useful reference.
-
¹H NMR (500 MHz, DMSO-d₆) of (1H-pyrazol-4-yl)methanol: δ 12.58 (broad s, 1H), 7.58 (s, 1H), 7.40 (s, 1H), 4.74 (t, J = 5.5 Hz, 1H), 4.37 (d, J = 5.2 Hz, 2H).[3]
For this compound, one would expect to see a singlet corresponding to the N-methyl protons, in addition to the signals for the pyrazole ring protons and the methanol moiety.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Logical Relationship of Properties
The following diagram illustrates the logical flow from the compound's identity to its key properties and applications.
Caption: Logical flow from compound identity to its properties and uses.
Conclusion
This compound is a valuable building block with well-defined chemical and physical properties. This guide provides essential data and methodologies to facilitate its use in research and drug development. While some experimental data, such as a definitive melting point and quantitative solubility, are not yet fully available, the provided information serves as a robust foundation for scientists working with this compound.
References
An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol (CAS 112029-98-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides a likely synthetic route with a detailed experimental protocol, and explores its significant role as an intermediate in the development of potent kinase inhibitors for cancer therapy.
Core Chemical and Physical Data
This compound is a stable, room-temperature solid. Its key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 112029-98-8 | [1] |
| Molecular Formula | C₅H₈N₂O | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 243°C | [2] |
| Storage | Room temperature, dry conditions | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Likely Two-Step Synthesis
This protocol is a composite based on standard organic chemistry procedures for the reduction of esters and the N-alkylation of pyrazoles.
Step 1: Synthesis of (1H-pyrazol-4-yl)methanol
This procedure is adapted from the reduction of ethyl 1H-pyrazole-4-carboxylate.[3]
-
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, a 1 M solution of lithium aluminum hydride in THF is cooled to 0°C.
-
A solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF is added dropwise to the cooled LAH suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 1 M NaOH solution, while maintaining a low temperature with an ice bath.
-
The resulting mixture is stirred for 20 minutes, after which anhydrous magnesium sulfate is added to dry the mixture.
-
The solids are removed by filtration through a pad of Celite, and the filter cake is washed with THF and methanol.
-
The combined filtrates are concentrated under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.
-
Step 2: Synthesis of this compound
This procedure is based on standard N-methylation protocols for pyrazoles.
-
Materials:
-
(1H-pyrazol-4-yl)methanol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
(1H-pyrazol-4-yl)methanol is dissolved in anhydrous DMF in a round-bottom flask.
-
Potassium carbonate is added to the solution, followed by the dropwise addition of methyl iodide.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
-
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for oncological indications. Its structural motif is found in potent inhibitors of key signaling proteins.
Role as a Building Block for the MET Kinase Inhibitor AMG 337
The deregulation of the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase is implicated in various human cancers.[4] this compound is a key component in the synthesis of AMG 337, a potent and selective MET inhibitor.[4]
Experimental Workflow for the Integration of this compound in Kinase Inhibitor Synthesis:
Caption: Generalized workflow for incorporating the pyrazole moiety into a kinase inhibitor.
MET Signaling Pathway and the Point of Inhibition:
The MET signaling pathway, when aberrantly activated, drives tumor growth, proliferation, and metastasis. Small molecule inhibitors like those derived from this compound are designed to block the ATP-binding site of the MET kinase domain, thereby inhibiting its downstream signaling.
Caption: Inhibition of the MET signaling pathway by AMG 337.
Use in the Development of Aurora Kinase B Inhibitors
This compound is also a valuable precursor for the synthesis of inhibitors targeting Aurora Kinase B, a key regulator of cell division. Overexpression of Aurora Kinase B is common in many cancers, making it an attractive therapeutic target.
Quantitative Biological Data for a Representative Aurora Kinase B Inhibitor:
While specific IC₅₀ values for a broad range of inhibitors derived from this compound are proprietary, a representative example from the literature highlights the potency achieved with this chemical scaffold.
| Compound | Target | IC₅₀ (nM) | Cell Line |
| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Aurora Kinase B | Data not publicly available, but described as a potent inhibitor | Leukemic cell lines |
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its straightforward, albeit multi-step, synthesis and its proven utility in the construction of potent and selective kinase inhibitors, such as those targeting MET and Aurora Kinase B, underscore its importance in the development of next-generation cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in future research and development endeavors.
References
An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol: Structure, Synthesis, and Application in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-pyrazol-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, recognized for its integral role in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic methodologies. A significant focus is placed on its application as a crucial intermediate in the development of targeted cancer therapies, exemplified by its use in the synthesis of the potent and selective MET kinase inhibitor, AMG 337. This document further elucidates the critical role of the MET signaling pathway in oncology and illustrates the mechanism of its inhibition. Experimental protocols and structured data are presented to facilitate further research and application in drug discovery and development.
Chemical Structure and Properties
This compound is a substituted pyrazole derivative characterized by a methyl group at the N1 position of the pyrazole ring and a hydroxymethyl group at the C4 position.
Chemical Structure:
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈N₂O | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| CAS Number | 112029-98-8 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 243°C | [2] |
| Canonical SMILES | CN1C=C(C=N1)CO | [1] |
| InChI Key | QSXREDPBMQKKAY-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from a suitable pyrazole precursor. The first step typically involves the formation of the parent heterocycle, (1H-pyrazol-4-yl)methanol, followed by N-methylation.
Experimental Protocol: Synthesis of (1H-pyrazol-4-yl)methanol
This protocol describes the synthesis of the precursor, (1H-pyrazol-4-yl)methanol, via the reduction of ethyl 1H-pyrazole-4-carboxylate.
Reaction Scheme:
Materials and Reagents:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
-
Methanol (MeOH)
Procedure:
-
A flame-dried round-bottom flask is charged with a 1 M solution of lithium aluminum hydride in THF (2.0 equivalents) and cooled to 0°C in an ice bath.
-
A solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) dissolved in anhydrous THF is added slowly and dropwise to the LAH suspension.
-
The reaction mixture is allowed to gradually warm to room temperature and stirred overnight.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled in an ice bath.
-
The reaction is carefully quenched by the sequential dropwise addition of water (calculated based on the amount of LAH used), followed by a 1 M sodium hydroxide solution.
-
The mixture is stirred for 20 minutes, after which solid magnesium sulfate is added to dry the mixture. Stirring is continued for an additional 30 minutes at room temperature.
-
The solid precipitate is removed by filtration through a pad of diatomaceous earth, and the filter cake is washed with THF and methanol.
-
The combined filtrates are concentrated under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.[3]
Experimental Protocol: N-methylation of (1H-pyrazol-4-yl)methanol
This protocol outlines a general procedure for the N-methylation of the pyrazole ring, yielding the target compound, this compound.
Reaction Scheme:
Materials and Reagents:
-
(1H-pyrazol-4-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodomethane (Methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of (1H-pyrazol-4-yl)methanol (1.0 equivalent) in anhydrous DMF is added dropwise at 0°C.
-
The reaction mixture is stirred at 0°C for 30 minutes to ensure complete deprotonation.
-
Iodomethane (1.1 equivalents) is added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.
Application in Drug Development: A Precursor to AMG 337
This compound is a critical building block in the synthesis of AMG 337, a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[4] Dysregulation of the MET signaling pathway is implicated in various human cancers, making it an attractive target for therapeutic intervention.[5][6]
The MET Signaling Pathway in Cancer
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development, cell motility, and tissue regeneration. However, aberrant activation of the MET pathway through overexpression, gene amplification, or mutation can drive tumorigenesis by promoting cell proliferation, survival, invasion, and angiogenesis.[5][6][7]
Upon HGF binding, the MET receptor dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling proteins. This leads to the activation of key signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are central to cancer cell growth and survival.
Mechanism of Action of AMG 337
AMG 337 functions as an ATP-competitive inhibitor of MET kinase. By binding to the ATP-binding pocket of the MET kinase domain, AMG 337 prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of MET signaling leads to the inhibition of MET-dependent cancer cell proliferation and the induction of apoptosis. The (1-methyl-1H-pyrazol-4-yl) moiety of AMG 337 plays a crucial role in its binding affinity and selectivity for the MET kinase.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for obtaining this compound.
Caption: Synthetic pathway for this compound.
MET Signaling Pathway and Inhibition by AMG 337
The diagram below depicts a simplified representation of the MET signaling pathway and the point of intervention by AMG 337.
Caption: Inhibition of the MET signaling pathway by AMG 337.
Conclusion
This compound is a valuable heterocyclic intermediate with significant applications in the synthesis of kinase inhibitors for cancer therapy. Its straightforward synthesis and the critical role of the pyrazole moiety in directing biological activity underscore its importance in drug discovery. The successful development of AMG 337 highlights the potential of leveraging such building blocks in the design of next-generation targeted therapeutics. This guide provides essential technical information to support further research and development in this promising area of medicinal chemistry.
References
- 1. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
(1-methyl-1H-pyrazol-4-yl)methanol IUPAC name
An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant applications in medicinal chemistry and drug development. The document details its chemical properties, spectroscopic data, synthesis protocols, and its role as a scaffold for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Identity and Properties
The compound with the common name this compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as (1-methylpyrazol-4-yl)methanol .[1] It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | (1-methylpyrazol-4-yl)methanol | [1] |
| Molecular Formula | C₅H₈N₂O | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| CAS Number | 112029-98-8 | [1] |
| Boiling Point | 243 °C | [2] |
| Physical Form | Solid | |
| Storage | Room temperature, dry conditions | [2] |
Spectroscopic Data
Spectroscopic data are essential for the structural elucidation and purity assessment of this compound. The following table summarizes its known Nuclear Magnetic Resonance (NMR) data.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | DMSO-d₆ | 3.80 | s | N-CH₃ |
| 3.92 | br. t | OH | ||
| 4.20 | br. d | CH₂ | ||
| 7.74 | s | 3-H (pyrazole ring) | ||
| 8.10 | s | 5-H (pyrazole ring) | ||
| ¹³C NMR | DMSO-d₆ | 54.36 | - | CH₂ |
| Not Reported | - | N-CH₃ | ||
| 121.95 | - | C4 | ||
| 127.28 | - | C5 | ||
| 132.27 | - | C3 |
Note: The ¹H and ¹³C NMR data are reported for 1-methyl-4-hydroxymethylpyrazole in a study by P. I. Garia and colleagues.[3]
Role in Drug Development: Kinase Inhibition
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and approved drugs.[4] this compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[2]
Protein kinases are enzymes that regulate a vast number of cellular processes by phosphorylating proteins. Their dysregulation is a known cause of many diseases, including cancer and inflammatory disorders.[5][6][] Pyrazole-containing compounds have been successfully developed as inhibitors that target the ATP-binding site of various kinases, thereby modulating their activity.[8] The structure of this compound allows for versatile functionalization, making it a valuable building block for creating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[2]
Generic Kinase Inhibition Pathway
The following diagram illustrates a simplified signal transduction pathway and the mechanism of action for a typical ATP-competitive kinase inhibitor. The inhibitor blocks the kinase's active site, preventing the phosphorylation of a downstream substrate and thereby interrupting the signaling cascade.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from a commercially available pyrazole ester. The first step involves the reduction of the ester to the corresponding alcohol, followed by N-methylation of the pyrazole ring.
Synthetic Workflow
The diagram below outlines the general workflow for the synthesis.
Experimental Protocols
Step 1: Synthesis of (1H-pyrazol-4-yl)methanol
This protocol is adapted from the reduction of ethyl 1H-pyrazole-4-carboxylate.[9][10]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the LAH suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Cool the mixture back to 0 °C. Carefully and sequentially quench the reaction by the slow dropwise addition of water (e.g., 1 mL per 1 g of LAH), followed by a 1 M aqueous sodium hydroxide solution (e.g., 1 mL per 1 g of LAH), and finally more water (e.g., 3 mL per 1 g of LAH).
-
Workup: Stir the resulting granular precipitate for 30 minutes. Add anhydrous magnesium sulfate to the mixture to ensure complete dryness.
-
Isolation: Filter the solid through a pad of celite, washing the filter cake thoroughly with THF and methanol. Combine the filtrates and concentrate under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.
Step 2: N-Methylation to this compound
This is a general protocol for N-alkylation of pyrazoles.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (1H-pyrazol-4-yl)methanol (1.0 equivalent) from Step 1 in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF.
-
Deprotonation: Cool the solution to 0 °C. Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 equivalents), dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
References
- 1. This compound | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. (1H-PYRAZOL-4-YL)METHANOL CAS#: 25222-43-9 [m.chemicalbook.com]
(1-methyl-1H-pyrazol-4-yl)methanol synonyms
An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant applications in medicinal chemistry and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.
Chemical Identity and Synonyms
This compound is a pyrazole derivative recognized for its role as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical identifiers and synonyms are crucial for accurate documentation and database searches.
| Identifier Type | Value |
| IUPAC Name | (1-methylpyrazol-4-yl)methanol[2] |
| CAS Number | 112029-98-8[2][3][4] |
| Molecular Formula | C5H8N2O[2][3] |
| InChI | InChI=1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3[2] |
| InChIKey | QSXREDPBMQKKAY-UHFFFAOYSA-N[2] |
| SMILES | CN1C=C(C=N1)CO[2] |
| Depositor-Supplied Synonyms | 1-methyl-1H-pyrazol-4-yl)methanol, DTXSID00474803, RefChem:204610[2] |
| EC Number | 675-115-8[2] |
Physicochemical and Safety Data
The compound's physical and chemical properties, along with its safety profile, are summarized below. This data is essential for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Weight | 112.13 g/mol | [1][2][3] |
| Boiling Point | 243°C | [1] |
| Physical Form | Solid | [5] |
| Storage | Room temperature, dry | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Hazard Pictograms | Warning | [2] |
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of pharmaceutical and agrochemical compounds. Its structure allows for straightforward functional modifications, making it a valuable component in medicinal chemistry for generating complex drug candidates.[1]
-
Pharmaceutical Development : The pyrazole moiety is a common scaffold in drug discovery. This compound is particularly useful in the development of kinase inhibitors.[1] For instance, derivatives have been investigated as potent and selective inhibitors of MET (mesenchymal-epithelial transition factor), a receptor tyrosine kinase whose deregulation is implicated in various cancers.[6] The N-methyl pyrazole group has been identified as a favorable partner for triazolopyridine cores in the design of such inhibitors.[6]
-
Agrochemical Chemistry : It is employed in the synthesis of novel pesticides and herbicides.[1][7] The stability and reactivity of the pyrazole ring make it a suitable foundation for developing new active ingredients for crop protection.[7] 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a related compound, is a key intermediate for synthesizing modern amide fungicides like fluopyram and bixafen.[8]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general and highly relevant methodology can be described based on the synthesis of the parent compound, (1H-pyrazol-4-yl)methanol. The common route involves the reduction of the corresponding carboxylic acid or ester.
Protocol: Synthesis of a (Pyrazol-4-yl)methanol via Ester Reduction
This protocol is adapted from the synthesis of (1H-pyrazol-4-yl)methanol from its corresponding ethyl ester and is illustrative of the chemical transformation required.[9]
Objective: To synthesize a (pyrazol-4-yl)methanol derivative by reducing the corresponding ester.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate (starting material)
-
Lithium aluminum hydride (LAH) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Magnesium Sulfate (MgSO₄)
-
Diatomaceous earth (e.g., CELITE®)
-
Methanol (MeOH)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), cool a 1 M solution of LAH in THF (1.5 to 2.0 equivalents) to 0°C in an ice bath.
-
Dissolve the starting material, ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent), in anhydrous THF.
-
Add the ester solution slowly and dropwise to the cooled LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir overnight.
-
Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the mixture back to 0°C in an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 1 M NaOH solution. Stir for approximately 20 minutes.
-
Add solid magnesium sulfate to dry the mixture and continue stirring for 30 minutes at room temperature.
-
Filter the resulting solids through a pad of diatomaceous earth. Wash the filter cake thoroughly with THF and methanol.
-
Combine the filtrates and concentrate them under reduced pressure to yield the crude product, this compound.
-
Purify the product as necessary, for example, by recrystallization or column chromatography.
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of logical workflows and biological pathways relevant to the application of this compound.
Caption: Drug discovery workflow using pyrazole intermediates.
Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 112029-98-8|this compound|BLD Pharm [bldpharm.com]
- 5. (1-Methyl-1H-pyrazol-5-yl)methanol | 84547-61-5 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Biological Activity of (1-methyl-1H-pyrazol-4-yl)methanol
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Biological Activity of (1-methyl-1H-pyrazol-4-yl)methanol
Executive Summary
This technical guide addresses the biological activity of the compound this compound. A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific biological activity data for this particular molecule. While the broader class of pyrazole derivatives is known for a wide range of pharmacological effects, this compound itself has not been the subject of extensive biological characterization in publicly available research. This document summarizes the available information on closely related compounds and the general biological activities associated with the pyrazole scaffold, providing a contextual understanding for researchers in the field.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₅H₈N₂O. It features a pyrazole ring N-methylated at position 1 and substituted with a methanol group at position 4. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities.[1][2][3][4][5][6]
Biological Activity of Pyrazole Derivatives: A General Overview
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities.[1][3][4][5][6] These include, but are not limited to:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known for their anti-inflammatory and pain-relieving properties.[3][5][6]
-
Antimicrobial Activity: Pyrazole derivatives have been shown to possess both antibacterial and antifungal properties.[1][2][3][4] Specifically, a class of compounds referred to as "pyrazolyl alcohols" have been evaluated for their anti-bacterial activity.[1][2]
-
Anticancer Properties: Numerous studies have explored the potential of pyrazole derivatives as anticancer agents.[3][4][5]
-
Antiviral Activity: Certain pyrazole derivatives have been investigated for their ability to inhibit viral replication.[5]
-
Anticonvulsant and Antidepressant Activities: The pyrazole nucleus is also found in compounds with effects on the central nervous system.[5]
The diverse biological activities of pyrazole derivatives are a testament to the versatility of this chemical scaffold in drug design and development.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
The Pyrazole Scaffold: A Versatile Framework for Novel Therapeutic Agents
A Technical Guide for Researchers and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives, presenting quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate ongoing research and drug discovery efforts.
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Pyrazole derivatives are well-established as potent anti-inflammatory agents, with many exhibiting selective inhibition of cyclooxygenase-2 (COX-2) over COX-1. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The renowned anti-inflammatory drug Celecoxib, which features a pyrazole core, exemplifies the clinical success of this class of compounds.
Quantitative Data: COX Inhibition by Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, presented as half-maximal inhibitory concentrations (IC50).
| Compound/Reference | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-1 | 2.51 | >9.56 |
| COX-2 | 2.16 | ||
| Compound 11[1] | COX-2 | 0.043 | Not Specified |
| Compound 12[1] | COX-2 | 0.049 | Not Specified |
| Compound 15[1] | COX-2 | 0.047 | Not Specified |
| PYZ31[2] | COX-2 | 0.01987 | Not Specified |
| PYZ28[2] | COX-1 | >50 | >192.3 |
| COX-2 | 0.26 | ||
| Trimethoxy derivative 5f[3] | COX-1 | 14.34 | 9.56 |
| COX-2 | 1.50 | ||
| Trimethoxy derivative 6f[3] | COX-1 | 9.56 | 8.31 |
| COX-2 | 1.15 |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.[4]
Objective: To quantify the inhibitory potency of pyrazole derivatives on COX-1 and COX-2 activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Fluorogenic probe (e.g., ADHP)
-
Hemin
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the COX Assay Buffer, diluted COX-1 or COX-2 enzyme, and the test compound solution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding a solution of arachidonic acid and the fluorogenic probe.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 530/590 nm for ADHP).
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Cyclooxygenase (COX) Inflammatory Pathway
Caption: Inhibition of COX-2 by pyrazole derivatives in the inflammatory pathway.
Anticancer Activity: Targeting Protein Kinases
The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors for cancer therapy. These derivatives can target a wide range of kinases involved in cell cycle progression, signal transduction, and angiogenesis.
Quantitative Data: Kinase Inhibition and Antiproliferative Activity of Pyrazole Derivatives
The following table summarizes the inhibitory activity of pyrazole derivatives against various protein kinases and their antiproliferative effects on cancer cell lines.
| Compound/Reference | Target Kinase | Kinase IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Tozasertib (VX-680) | Aurora A | 0.6 | HCT-116 | 0.015 |
| Compound 6[5] | Aurora A | 160 | HCT-116 | 0.39 |
| MCF-7 | 0.46 | |||
| Compound 3f[6][7] | JAK1 | 3.4 | HEL | Not Specified |
| JAK2 | 2.2 | K562 | Not Specified | |
| JAK3 | 3.5 | PC-3 | 1.2 | |
| MCF-7 | 2.5 | |||
| Compound 11b[6] | Not Specified | Not Specified | HEL | 0.35 |
| K562 | 0.37 | |||
| Compound 36[8] | CDK2 | 199 | Not Specified | Not Specified |
| Compound 5a[9] | VEGFR2 | 267 | HepG2 | Not Specified |
| CDK2 | 311 | |||
| Compound 11[1] | EGFR | 83 | MCF-7 | 2.85 |
| Topo-1 | 20 | HT-29 | 2.12 | |
| Compound 43[10] | PI3K | Not Specified | MCF-7 | 0.25 |
| Compound 48[10] | Haspin | >90% inhibition at 100nM | HCT-116 | 1.7 |
| HeLa | 3.6 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of pyrazole derivatives against a specific protein kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant purified protein kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate (peptide or protein)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase buffer, test compound, and kinase enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: Aurora Kinase-Mediated Cell Cycle Regulation
Caption: Inhibition of Aurora kinases by pyrazole derivatives disrupts cell cycle progression.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
The following table presents the MIC values of representative pyrazole derivatives against a panel of clinically relevant microorganisms.
| Compound/Reference | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) |
| Imidazo-pyridine pyrazole 18[11] | <1 | <1 | <1 | - | - |
| Pyrano[2,3-c] pyrazole 5c[11][12] | 50 | 6.25 | - | - | - |
| Hydrazone 21a[13] | 62.5 | 125 | - | 7.8 | 2.9 |
| Pyrazoline 5[11] | - | - | - | >100 | >100 |
| Ciprofloxacin[11] | - | - | - | - | - |
| Chloramphenicol[13] | >125 | >125 | - | - | - |
| Clotrimazole[13] | - | - | - | >7.8 | >7.8 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11][14]
Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth medium directly in the wells of a 96-well plate.
-
Add a standardized microbial inoculum to each well.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density (OD) with a microplate reader.
Logical Relationship: Mechanism of Action of Pyrazole-based Antimicrobials
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to (1-methyl-1H-pyrazol-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-pyrazol-4-yl)methanol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development. Its pyrazole scaffold is a privileged structure, appearing in numerous biologically active molecules. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, physicochemical and spectroscopic properties, and its burgeoning role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with a boiling point of approximately 243°C.[1] It is valued in medicinal chemistry for its favorable properties as a building block in the synthesis of more complex drug candidates.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O | [2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| CAS Number | 112029-98-8 | [2] |
| Boiling Point | 243°C | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 7.74 (s, 1H, pyrazole-H), 8.10 (s, 1H, pyrazole-H), 4.20 (br.d, 2H, CH₂), 3.92 (br.t, 1H, OH), 3.80 (s, 3H, N-CH₃) | [3] |
| ¹³C NMR (DMSO-d₆) | δ 145.28, 136.15, 112.35 (pyrazole carbons), 60.64 (CH₂OH), 39.78 (N-CH₃) | [3] |
| IR (KBr, cm⁻¹) | ~3200-3400 (O-H stretch), ~1520 (pyrazole ring stretch) | [3] |
| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z 112 | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of a corresponding carbonyl compound at the 4-position of the pyrazole ring, typically 1-methyl-1H-pyrazole-4-carbaldehyde or a 4-carboxylic acid ester.
Experimental Protocol: Reduction of 1-methyl-1H-pyrazole-4-carbaldehyde
This protocol is based on established methods for the reduction of pyrazole aldehydes.[3]
Materials:
-
1-methyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Potassium carbonate (K₂CO₃)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Triethylbenzylammonium chloride (optional, as a phase transfer catalyst)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol or water. If using water, a phase transfer catalyst like triethylbenzylammonium chloride can be added.
-
Cooling: Cool the solution to 0-10°C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at 0-10°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching and Neutralization: Acidify the solution with hydrochloric acid, then neutralize with potassium carbonate.
-
Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
A reported synthesis following this methodology achieved a yield of 81%.[3]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound moiety is a valuable building block in the design of kinase inhibitors. Its structure allows for versatile functionalization, enabling the synthesis of compounds that can target the ATP-binding pocket of various kinases with high affinity and selectivity. Several studies have highlighted its use in developing inhibitors for key oncogenic and disease-related kinases.
Table 3: Biological Activity of this compound Derivatives
| Kinase Target | Derivative Structure/Name | Biological Activity (IC₅₀) | Reference | |---|---|---| | CHK1 | (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | 0.4 nM | | | RET | 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives | 13.7 nM (for compound 8q against wild-type RET) | | | Aurora B | N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Sub-nanomolar in enzymatic assays | |
Signaling Pathways Targeted by this compound-Based Inhibitors
The following diagrams illustrate the signaling pathways of key kinases that are targeted by derivatives of this compound.
Caption: CHK1 Signaling Pathway and Inhibition.
Caption: LRRK2 Signaling in Parkinson's Disease.
Caption: RET Signaling Pathway in Cancer.
Caption: Aurora B Kinase Function in Mitosis.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the amenability of the pyrazole ring to substitution make it an attractive starting material for medicinal chemists. The successful development of potent and selective kinase inhibitors for targets such as CHK1, LRRK2, RET, and Aurora B, all incorporating this moiety, underscores its importance in modern drug discovery. Further exploration of derivatives of this compound is likely to yield novel therapeutic agents for a range of diseases.
References
The Enduring Legacy of the Pyrazole Nucleus: From Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide on the Discovery and History of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged scaffold in a multitude of blockbuster drugs is a testament to its remarkable chemical versatility and profound pharmacological significance. This technical guide delves into the rich history of pyrazole compounds, from their initial discovery and the development of seminal synthetic methodologies to their transformative impact on modern drug discovery. We will explore the foundational Knorr pyrazole synthesis, examine the detailed experimental protocols for the preparation of key pyrazole-based pharmaceuticals, and present quantitative data on their biological activities. Furthermore, this guide will visualize the intricate signaling pathways modulated by these compounds, providing a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Dawn of Pyrazole Chemistry: A Historical Perspective
The story of pyrazoles begins in the late 19th century, a period of fervent exploration in organic chemistry. The German chemist Ludwig Knorr is widely credited with the foundational work in this field. In 1883 , while investigating quinine derivatives, Knorr serendipitously synthesized a new class of compounds. He named the five-membered heterocyclic ring system "pyrazole"[1]. His most notable early achievement was the synthesis of Antipyrine (phenazone) in the same year, a compound that would become one of the first commercially successful synthetic drugs, widely used as an analgesic and antipyretic until the advent of aspirin[2][3][4]. Knorr's pioneering work involved the condensation of ethyl acetoacetate with phenylhydrazine, a reaction that would later be eponymously known as the Knorr pyrazole synthesis [5][6][7].
While Knorr introduced the pyrazole derivative, the parent (unsubstituted) pyrazole was first synthesized by the German chemist Edward Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid[8][9]. These early discoveries laid the groundwork for over a century of research into the synthesis and application of this versatile heterocyclic system. Pyrazole and its derivatives are generally not found in nature, making their synthesis a critical aspect of their study and application[10].
The Knorr Pyrazole Synthesis: A Foundational Methodology
The Knorr pyrazole synthesis remains a cornerstone of heterocyclic chemistry, providing a straightforward and versatile route to a wide array of substituted pyrazoles. The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative [6][11]. The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring[5].
A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions such as pH[6].
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol outlines a general procedure for the synthesis of a substituted pyrazole from a β-ketoester and a hydrazine derivative.
Materials:
-
Ethyl benzoylacetate (1.0 equivalent)
-
Hydrazine hydrate (2.0 equivalents)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
Water
-
Diethyl ether
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol)[9].
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid[9].
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 1 hour[9].
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the reaction is complete (consumption of the starting ketoester), add water (10 mL) to the hot reaction mixture with continuous stirring[9].
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate crystallization[9].
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold water and allow it to air dry.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Synthesis of Antipyrine (Phenazone)
This protocol details the synthesis of the historically significant pyrazolone, Antipyrine, following Knorr's original approach.
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Dimethyl sulfate or Methyl iodide
-
Methanol or Acetonitrile
-
Sodium bicarbonate (for methylation step)
Procedure:
-
Synthesis of 1-phenyl-3-methyl-5-pyrazolone: In a round-bottom flask, carefully mix ethyl acetoacetate and phenylhydrazine in equimolar amounts. The reaction is exothermic[7].
-
Heat the mixture under reflux for 1 hour. A viscous syrup will form.
-
Cool the syrup in an ice bath and add a small amount of diethyl ether. Stir vigorously to induce crystallization of 1-phenyl-3-methyl-5-pyrazolone.
-
Collect the crude product by vacuum filtration and recrystallize from ethanol.
-
Methylation to form Antipyrine: The resulting 1-phenyl-3-methyl-5-pyrazolone is then methylated using dimethyl sulfate or methyl iodide[7]. In a typical procedure, the pyrazolone is dissolved in a suitable solvent like methanol or acetonitrile, and a base such as sodium bicarbonate is added, followed by the methylating agent. The reaction mixture is stirred, often with heating, until the reaction is complete.
-
The final product, Antipyrine, is isolated and purified by recrystallization to yield needle-shaped crystals[12].
Synthesis of Celecoxib
Celecoxib is a selective COX-2 inhibitor. A common synthetic route involves the condensation of a substituted 1,3-diketone with a substituted hydrazine.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Toluene or a similar aprotic solvent
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The synthesis starts with a Claisen condensation between p-methylacetophenone and ethyl trifluoroacetate in an aprotic organic solvent like toluene, catalyzed by a strong base (e.g., sodium hydride), to produce 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione[13].
-
In a reaction vessel, dissolve the resulting 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in a suitable solvent.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a solvent system like ethyl acetate/heptane to yield pure Celecoxib.
Synthesis of Sildenafil (Viagra®)
The synthesis of Sildenafil, a potent PDE5 inhibitor, is a multi-step process that culminates in the formation of a pyrazolo[4,3-d]pyrimidinone ring system.
Materials:
-
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
-
N-methyl piperazine
-
Methylene dichloride (DCM)
-
Diisopropylethylamine (DIPEA)
-
Triethylamine (TEA)
Procedure:
-
A key intermediate, 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride, is prepared through a series of reactions starting from a diketoester and hydrazine to form the pyrazole core, followed by N-methylation, hydrolysis, nitration, amide formation, reduction, acylation, and cyclization[14].
-
In a reactor, the sulfonyl chloride intermediate is dissolved in methylene dichloride at room temperature[10].
-
N-methyl piperazine is added to the solution over a period of 45-60 minutes[10].
-
A mixture of diisopropylethylamine and triethylamine is then added, and the reaction is maintained at room temperature for 3-4 hours[10].
-
The reaction mixture is then washed with aqueous sodium bicarbonate and water.
-
The organic layer (DCM) is concentrated, and methanol is added to crystallize the Sildenafil base.
-
The product is filtered and dried under vacuum to yield pure Sildenafil.
-
The citrate salt is then formed by reacting the Sildenafil base with citric acid in a suitable solvent system[10].
Quantitative Biological Data of Key Pyrazole Drugs
The therapeutic efficacy of pyrazole-containing drugs is underscored by their potent and often selective interactions with their biological targets. The following tables summarize key quantitative data for Antipyrine, Celecoxib, and Sildenafil.
| Drug | Target(s) | IC50 Value(s) | Key Therapeutic Use(s) |
| Antipyrine | COX-1, COX-2, COX-3 | Preferentially inhibits COX-3 (IC50 = 52 µM for Dipyrone, a related compound)[10]. Weaker inhibitor of COX-1 and COX-2[10]. | Analgesic, Antipyretic |
| Celecoxib | COX-2 | 40 nM (for COX-2); Weak inhibitor of COX-1 (IC50 = 2800 nM)[5][15]. Selectivity Index (COX-1/COX-2) is high. | Anti-inflammatory, Analgesic |
| Sildenafil | PDE5 | 3.5 nM (for PDE5)[8]. Highly selective over other PDE isoforms (PDE1-4 and PDE6)[8]. | Erectile Dysfunction, Pulmonary Hypertension |
| Drug | Ki Value(s) | ED50 Value(s) |
| Antipyrine | - | - |
| Celecoxib | 0.06 µM (for COX-2)[6]. | 0.81 mg/kg (for abrogation of carrageenan-induced hyperalgesia in rats)[5]. |
| Sildenafil | 1 nM (for PDE5)[2]. | 12 to 16 µg/kg i.v. (for enhancement of intracavernosal pressure in dogs)[8]. |
Signaling Pathways and Mechanisms of Action
The targeted nature of modern pyrazole-based drugs is best understood by examining their interaction with specific signaling pathways.
Celecoxib and the COX-2 Pathway
Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins. Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.
Caption: Celecoxib's inhibition of the COX-2 pathway.
Sildenafil and the PDE5 Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates the enzyme guanylate cyclase. This, in turn, increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.
Caption: Sildenafil's mechanism via PDE5 inhibition.
Conclusion
From its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in a myriad of life-changing medications, the journey of the pyrazole nucleus is a compelling narrative of chemical innovation and therapeutic advancement. The foundational Knorr synthesis paved the way for the creation of a vast chemical space, from which have emerged drugs that have profoundly impacted the treatment of pain, inflammation, erectile dysfunction, and numerous other conditions. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and mechanism of action of pyrazole compounds is not merely an academic exercise but a vital tool in the ongoing quest for safer and more effective medicines. The enduring legacy of the pyrazole ring continues to inspire the design and discovery of the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
Methodological & Application
Synthesis Protocol for (1-methyl-1H-pyrazol-4-yl)methanol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthetic protocols for the preparation of (1-methyl-1H-pyrazol-4-yl)methanol, a key building block in medicinal chemistry and drug discovery. Two primary routes are outlined: the reduction of ethyl 1-methyl-1H-pyrazole-4-carboxylate using lithium aluminum hydride (LiAlH₄) and the reduction of 1-methyl-1H-pyrazole-4-carbaldehyde with sodium borohydride (NaBH₄). This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable heterocyclic intermediate frequently utilized in the synthesis of pharmacologically active molecules. Its structural motif is present in a variety of compounds targeting diverse biological pathways. The provision of reliable and reproducible synthetic methods is crucial for advancing research and development in the pharmaceutical industry. This document outlines two common and effective methods for the synthesis of this key intermediate.
Synthetic Pathways
Two principal synthetic strategies for the preparation of this compound involve the reduction of a carbonyl functional group at the 4-position of the 1-methyl-1H-pyrazole ring. The choice of starting material, either the corresponding carboxylate ester or the aldehyde, dictates the selection of the reducing agent.
-
Reduction of Ethyl 1-methyl-1H-pyrazole-4-carboxylate: This method employs a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the ester functional group directly to a primary alcohol.
-
Reduction of 1-methyl-1H-pyrazole-4-carbaldehyde: A milder reducing agent, sodium borohydride (NaBH₄), is typically used for the selective reduction of the aldehyde to the corresponding primary alcohol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic protocols described.
| Parameter | Protocol 1: LiAlH₄ Reduction of Ester | Protocol 2: NaBH₄ Reduction of Aldehyde |
| Starting Material | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 1-methyl-1H-pyrazole-4-carbaldehyde |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄) |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | Overnight | 1 - 3 hours |
| Reported Yield | 75-80% (based on analogous reactions)[1] | High (specific yield not detailed in general procedures)[2] |
| Purification | Filtration, Evaporation, Column Chromatography (if necessary) | Quenching, Extraction, Evaporation |
Experimental Protocols
Protocol 1: Reduction of Ethyl 1-methyl-1H-pyrazole-4-carboxylate with Lithium Aluminum Hydride
This protocol is adapted from the synthesis of the analogous (1H-pyrazol-4-yl)methanol.[1]
Materials:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the 1 M LiAlH₄ solution in THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate in anhydrous THF.
-
Slowly add the solution of the ester to the LiAlH₄ suspension dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, sequential dropwise addition of water, followed by 1 M NaOH solution.
-
Allow the mixture to stir for 20-30 minutes at room temperature.
-
Add anhydrous MgSO₄ or Na₂SO₄ to dry the mixture and stir for another 30 minutes.
-
Filter the solid through a pad of Celite® and wash the filter cake with THF and methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by silica gel column chromatography.
Protocol 2: Reduction of 1-methyl-1H-pyrazole-4-carbaldehyde with Sodium Borohydride
This is a general procedure for the reduction of aldehydes.
Materials:
-
1-methyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by recrystallization or silica gel column chromatography if necessary.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the two synthetic protocols.
Caption: Synthetic workflows for this compound.
Caption: General mechanism of carbonyl reduction to alcohol.
References
Application Notes and Protocols: Laboratory Preparation of (1-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the laboratory-scale synthesis of (1-methyl-1H-pyrazol-4-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary, reliable methods are presented: the reduction of methyl 1-methyl-1H-pyrazole-4-carboxylate and the reduction of 1-methyl-1H-pyrazole-4-carbaldehyde. These protocols include information on reagents, reaction conditions, purification techniques, and characterization of the final product.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. Its structural features allow for further chemical modification, making it a versatile scaffold in the design of novel drug candidates. The following protocols outline robust and reproducible methods for its preparation in a laboratory setting.
Method 1: Reduction of Methyl 1-methyl-1H-pyrazole-4-carboxylate
This method is analogous to the preparation of the unmethylated parent compound, (1H-pyrazol-4-yl)methanol, which has been shown to proceed in good yield.[1]
Reaction Scheme
Experimental Protocol
-
Reaction Setup:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Ester:
-
Dissolve methyl 1-methyl-1H-pyrazole-4-carboxylate in anhydrous THF.
-
Add the ester solution dropwise to the LAH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Quenching:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully and sequentially add water dropwise to quench the excess LAH, followed by the dropwise addition of a 1 M sodium hydroxide (NaOH) solution.
-
Stir the resulting mixture for 20-30 minutes.
-
-
Isolation and Purification:
-
Add anhydrous magnesium sulfate (MgSO4) to the mixture to dry it and stir for an additional 30 minutes at room temperature.
-
Filter the solid salts through a pad of Celite, washing the filter cake with THF and methanol.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Methyl 1-methyl-1H-pyrazole-4-carboxylate | Commercially Available |
| Reagent | Lithium Aluminum Hydride (LAH) | Commercially Available |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Commercially Available |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 4-12 hours | [1] |
| Typical Yield | 75-85% (based on analogous reactions) | [1] |
| Purity | >98% after purification | Assumed |
| Molecular Weight | 112.13 g/mol | [2][3] |
| Boiling Point | 243 °C | [2] |
Method 2: Reduction of 1-methyl-1H-pyrazole-4-carbaldehyde
This protocol utilizes a milder reducing agent, sodium borohydride, for the selective reduction of the aldehyde to the primary alcohol.
Reaction Scheme
Experimental Protocol
-
Reaction Setup:
-
Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting aldehyde.
-
-
Work-up and Quenching:
-
Quench the reaction by the slow addition of acetone to consume any excess NaBH4.
-
Add water and concentrate the mixture under reduced pressure to remove the methanol.
-
-
Isolation and Purification:
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography or recrystallization to afford pure this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-methyl-1H-pyrazole-4-carbaldehyde | Commercially Available |
| Reagent | Sodium Borohydride (NaBH4) | Commercially Available |
| Solvent | Methanol | Commercially Available |
| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |
| Reaction Time | 1-3 hours | General Knowledge |
| Typical Yield | >90% | General Knowledge |
| Purity | >98% after purification | Assumed |
| Molecular Weight | 112.13 g/mol | [2][3] |
| Boiling Point | 243 °C | [2] |
Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the pyrazole ring protons, the N-methyl protons, the methylene protons, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the N-methyl carbon, and the methylene carbon. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the product (112.13 g/mol ). |
| Appearance | White to off-white solid. |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Reactions Involving (1-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-pyrazol-4-yl)methanol is a key building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a variety of biological pathways. Its structural features, including the N-methylated pyrazole ring, offer opportunities for diverse chemical modifications, making it a valuable scaffold for the synthesis of complex molecular architectures. This document provides detailed protocols for the synthesis of this compound and its subsequent functionalization through common organic reactions. Furthermore, it highlights its application in the development of kinase inhibitors, specifically targeting the c-Met signaling pathway.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from a commercially available pyrazole ester. The first step involves the methylation of the pyrazole nitrogen, followed by the reduction of the ester functionality to the corresponding alcohol.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-4-carboxylate [1]
-
Materials:
-
Methyl 1H-pyrazole-4-carboxylate (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Methyl iodide (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of methyl 1H-pyrazole-4-carboxylate in DMF, add potassium carbonate and methyl iodide.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers and wash successively with water and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 1-methyl-1H-pyrazole-4-carboxylate.
-
Step 2: Synthesis of this compound (Adapted from a similar reduction)[2]
-
Materials:
-
Methyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LAH) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
1 M Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth (Celite®)
-
Methanol
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LAH in anhydrous THF and cool to 0°C.
-
Slowly add a solution of methyl 1-methyl-1H-pyrazole-4-carboxylate in THF to the LAH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 1 M sodium hydroxide solution.
-
Stir the resulting mixture for 20 minutes.
-
Add anhydrous magnesium sulfate to dry the mixture and stir for an additional 30 minutes at room temperature.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with THF and methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound.
-
| Product | Form | Yield | Analytical Data |
| Methyl 1-methyl-1H-pyrazole-4-carboxylate | White solid | ~90%[1] | Mass spectrum (APCI-positive ion mode) m/z: [M+1]+ = 141.1[1] |
| This compound | White solid | ~75-80% (estimated) |
Key Reactions of this compound
The hydroxyl group of this compound allows for further functionalization, such as esterification and oxidation, providing access to a wider range of derivatives for various applications.
Esterification to (1-methyl-1H-pyrazol-4-yl)methyl acetate
Esterification of the primary alcohol can be achieved under standard Fischer esterification conditions.
Experimental Workflow: Esterification
Caption: Fischer esterification of this compound.
Detailed Experimental Protocol (General Procedure)[3]
-
Materials:
-
This compound (1.0 eq)
-
Glacial acetic acid (can be used as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in an excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess acetic acid under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to give the crude ester.
-
Purify by column chromatography if necessary.
-
Oxidation to 1-methyl-1H-pyrazole-4-carbaldehyde
The primary alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents.
Experimental Workflow: Oxidation
Caption: Oxidation of this compound.
Detailed Experimental Protocol (General Procedure using PCC)
-
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
-
Procedure:
-
To a stirred suspension of PCC in anhydrous DCM, add a solution of this compound in DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole-4-carbaldehyde.
-
| Reaction | Product | Typical Yield | Notes |
| Esterification | (1-methyl-1H-pyrazol-4-yl)methyl acetate | >80% (estimated) | Reaction time can vary. Monitor by TLC. |
| Oxidation | 1-methyl-1H-pyrazole-4-carbaldehyde | >85% (estimated) | PCC is a hazardous substance; handle with care. |
Application in Drug Discovery: c-Met Kinase Inhibitors
The (1-methyl-1H-pyrazol-4-yl) moiety is a prominent feature in several potent and selective inhibitors of the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it an attractive therapeutic target.
The c-Met Signaling Pathway and Inhibition
The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion.[3] In many cancers, this pathway is aberrantly activated. Small molecule inhibitors containing the (1-methyl-1H-pyrazol-4-yl) group have been developed to block the ATP-binding site of the c-Met kinase, thereby inhibiting its activity and downstream signaling.
c-Met Signaling Pathway Diagram
Caption: Simplified c-Met signaling pathway and point of inhibition.
The (1-methyl-1H-pyrazol-4-yl) group often plays a crucial role in the binding of these inhibitors to the c-Met kinase, contributing to their potency and selectivity. Its ability to form key interactions within the ATP-binding pocket makes it a privileged scaffold in the design of c-Met inhibitors. The development of such targeted therapies holds significant promise for the treatment of cancers with dysregulated c-Met signaling.
References
- 1. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-methyl-1H-pyrazol-4-yl)methanol as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-pyrazol-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. The pyrazole scaffold is a "privileged" structure, frequently found in biologically active compounds due to its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions.[1] The N-methylation of the pyrazole ring can enhance pharmacokinetic properties, such as brain penetration, by reducing polarity.[2] The hydroxymethyl group at the 4-position provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of functionalized molecules.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on its application in the development of kinase inhibitors and agrochemicals.
Key Applications
Synthesis of Kinase Inhibitors
The pyrazole core is a prominent feature in a multitude of kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders. This compound can serve as a precursor for the synthesis of potent and selective kinase inhibitors, particularly targeting c-Jun N-terminal kinases (JNKs).[3][4]
The synthetic strategy often involves the oxidation of the methanol functionality to an aldehyde or a carboxylic acid. This allows for subsequent coupling reactions to build more complex molecular architectures that can effectively interact with the ATP-binding site of the target kinase.
Example Application: Synthesis of JNK3 Inhibitors
JNK3 is a key player in neuronal apoptosis and is a promising target for the treatment of neurodegenerative diseases.[3] The general approach to synthesizing JNK3 inhibitors from this compound involves the initial oxidation of the alcohol to an aldehyde, followed by reactions to construct a larger heterocyclic system.
Quantitative Data: Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against different kinases. While not all are synthesized directly from this compound, this data illustrates the potential of the pyrazole scaffold in designing potent kinase inhibitors.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-(Pyrazol-3-yl)-pyrimidine | JNK3 | 630 | [2] |
| N-methyl-4-(pyrazol-3-yl)-pyrimidine | JNK3 | 1450 | [2] |
| Aminopyrazole Derivative (26a) | JNK3 | Data not provided in abstract | [3] |
| Aminopyrazole Derivative (26f) | JNK3 | Data not provided in abstract | [3] |
| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | 57 | |
| Pyrazolo[3,4-g]isoquinoline (1c) | Haspin | 66 | |
| Pyrazolo[3,4-g]isoquinoline (2c) | Haspin | 62 | |
| Pyrazole Derivative (1c) | JNK3 | 99.0 | [4] |
| Pyrazole Derivative (1f) | JNK3 | 97.4 | [4] |
Synthesis of Agrochemicals
The pyrazole ring is also a key component in a variety of commercial agrochemicals, including fungicides, herbicides, and insecticides.[5] The derivatization of the pyrazole core allows for the fine-tuning of biological activity against specific pests and weeds. This compound can be a starting material for pyrazole-4-carboxylic acid derivatives, which are important intermediates in the synthesis of some modern agrochemicals.[6][7]
Experimental Protocols
Protocol 1: Oxidation of this compound to 1-methyl-1H-pyrazole-4-carbaldehyde
This protocol describes a general method for the oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂), a mild and selective oxidizing agent.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for higher temperatures)
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5-10 eq).
-
Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight for completion. Gentle heating may be applied to accelerate the reaction if necessary.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM to ensure complete recovery of the product.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazole-4-carbaldehyde. The crude product can be purified by column chromatography on silica gel if required.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrazole Intermediate
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This would be a subsequent step after converting the methanol to a more reactive group and then to a halogenated pyrazole.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole (or other halogenated derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or sealed tube, combine the 4-bromo-1-methyl-1H-pyrazole (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Proposed synthetic pathway from this compound to a kinase inhibitor.
Caption: General experimental workflow for the oxidation of the starting material.
Caption: Simplified diagram of the JNK signaling pathway and the point of inhibition.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Derivatization of (1-methyl-1H-pyrazol-4-yl)methanol for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (1-methyl-1H-pyrazol-4-yl)methanol to generate libraries of esters, ethers, and carbamates for Structure-Activity Relationship (SAR) studies. The protocols are designed to be adaptable for the synthesis of a diverse range of analogs for screening and lead optimization in drug discovery programs.
Introduction
This compound is a versatile building block in medicinal chemistry. The pyrazole moiety is a common scaffold in numerous biologically active compounds, and the primary alcohol functionality provides a convenient handle for chemical modification. Derivatization of this alcohol into esters, ethers, and carbamates allows for the systematic exploration of the chemical space around the pyrazole core, which is crucial for understanding and optimizing the interactions of these compounds with their biological targets. This document outlines synthetic procedures for these derivatizations and presents a representative example of how SAR data for a series of pyrazole derivatives can be tabulated and analyzed.
Derivatization Strategies: An Overview
The primary alcohol of this compound can be readily converted into a variety of functional groups. The three main derivatization strategies covered in these notes are:
-
Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form esters.
-
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) to form ethers.
-
Carbamoylation: Reaction with isocyanates or carbamoyl chlorides to form carbamates.
These reactions allow for the introduction of a wide range of substituents, enabling the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can significantly impact biological activity.
Figure 1: General workflow for the derivatization of this compound for SAR studies.
Experimental Protocols
The following are general protocols that can be adapted for the synthesis of a wide range of derivatives. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of (1-methyl-1H-pyrazol-4-yl)methyl Esters
This protocol describes a general procedure for the esterification of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Synthesis of (1-methyl-1H-pyrazol-4-yl)methyl Ethers (Williamson Ether Synthesis)
This protocol outlines a general procedure for the synthesis of ethers from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Saturated aqueous ammonium chloride solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Synthesis of (1-methyl-1H-pyrazol-4-yl)methyl Carbamates
This protocol provides a general method for the synthesis of carbamates from this compound and an isocyanate.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate, butyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Dibutyltin dilaurate (DBTDL) (catalytic amount, optional)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF, add the desired isocyanate (1.05 eq).
-
If the reaction is slow, a catalytic amount of DBTDL can be added.
-
Stir the reaction mixture at room temperature for 2-18 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Data Presentation: Structure-Activity Relationship (SAR) of Pyrazole Derivatives as Bcl-2 Inhibitors
| Compound ID | R1 | R2 | R3 | MCF-7 IC₅₀ (µM)[1] | A549 IC₅₀ (µM)[1] | PC-3 IC₅₀ (µM)[1] |
| 4 | 4-Cl-Ph | H | 4-Cl-Ph | 3.9 | 10.2 | 15.8 |
| 5 | 4-Cl-Ph | H | Thiazole | 6.2 | 12.5 | 18.3 |
| 6b | 4-Cl-Ph | H | 4-Me-Ph | 15.7 | 25.1 | 30.4 |
| 6c | 4-Cl-Ph | H | 4-F-Ph | 10.3 | 18.9 | 22.7 |
| 7 | 4-Cl-Ph | H | 4-SO₂NH₂-Ph | 8.5 | 14.7 | 20.1 |
| 8 | 4-Cl-Ph | H | 2-Naphthyl | 5.1 | 11.8 | 16.9 |
| 10b | Ph | 4-Cl-Ph | 4-Me-Ph | 20.4 | 33.6 | 41.2 |
| 10c | Ph | 4-Cl-Ph | 4-F-Ph | 18.9 | 29.8 | 35.5 |
| 12b | Thiazole | H | 4-Me-Ph | 35.5 | 50.1 | 62.3 |
Ph = Phenyl
Signaling Pathway Visualization
The pyrazole derivatives in the representative study were shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.[1] Bcl-2 is a key regulator of the intrinsic apoptotic pathway. Its inhibition leads to the activation of pro-apoptotic proteins like Bax, which in turn trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases and ultimately, programmed cell death.
References
Application Notes & Protocols: Analytical Characterization of (1-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of (1-methyl-1H-pyrazol-4-yl)methanol, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of this compound.
Compound Information
This compound is a heterocyclic alcohol that serves as a versatile building block in medicinal chemistry. Its structure allows for further functionalization, making it a valuable precursor in the development of kinase inhibitors and other bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 112029-98-8 | PubChem[1] |
| Molecular Formula | C₅H₈N₂O | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| Boiling Point | 243°C | MySkinRecipes[2] |
| Appearance | Expected to be a solid or liquid at room temperature | General Knowledge |
| Storage | Room temperature, dry conditions | MySkinRecipes[2] |
Experimental Workflow
The following diagram outlines the typical workflow for the comprehensive analytical characterization of a chemical substance like this compound.
Caption: Experimental workflow for the analytical characterization of this compound.
Experimental Protocols
The following are detailed protocols for the key analytical techniques used to characterize this compound.
NMR spectroscopy is essential for the structural elucidation of the molecule.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature.
-
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
A singlet for the N-methyl protons (CH₃) is anticipated around δ 3.7-3.9 ppm.
-
A doublet for the methylene protons (CH₂) is expected around δ 4.3-4.5 ppm.
-
A triplet for the hydroxyl proton (OH) may appear around δ 4.7-4.9 ppm.[3]
-
Two singlets for the pyrazole ring protons (CH) are expected in the aromatic region, around δ 7.4 and 7.6 ppm.[3]
-
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected ¹³C NMR Spectral Data:
-
The N-methyl carbon (CH₃) should appear around δ 35-40 ppm.
-
The methylene carbon (CH₂) is expected around δ 55-60 ppm.
-
The pyrazole ring carbons (C and CH) will resonate in the range of δ 115-140 ppm.
-
-
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Expected IR Absorption Bands:
-
A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
-
Peaks in the 2850-3000 cm⁻¹ range due to C-H stretching.
-
Absorption bands around 1400-1600 cm⁻¹ characteristic of the C=N and C=C stretching of the pyrazole ring.
-
A peak around 1000-1200 cm⁻¹ for the C-O stretching of the primary alcohol.
-
-
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Expected Mass Spectrum:
-
The molecular ion peak [M+H]⁺ is expected at an m/z of approximately 113.07, corresponding to the protonated molecule (C₅H₉N₂O⁺).
-
-
HPLC is used to assess the purity of the compound.
-
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
-
Safety and Handling
Based on available data for similar compounds, this compound should be handled with care. It may cause skin and eye irritation, and respiratory irritation.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Store in a cool, dry, and well-ventilated area.
References
Application Note: ¹H and ¹³C NMR Characterization of (1-methyl-1H-pyrazol-4-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1-methyl-1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyrazole ring, a key scaffold in many pharmaceutically active molecules. Its structural integrity is fundamental to its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such organic molecules. This document provides detailed ¹H and ¹³C NMR data and standardized protocols for the characterization of this compound.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
Table 1: ¹H NMR Data for this compound in DMSO-d₆ at 300 MHz [1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-CH₃ | 3.80 | Singlet | - |
| OH | 3.92 | Broad Triplet | 3.4 |
| CH₂ | 4.20 | Broad Doublet | 3.4 |
| H-3 | 7.74 | Singlet | - |
| H-5 | 8.10 | Singlet | - |
Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [1]
| Signal Assignment | Chemical Shift (δ, ppm) |
| N-CH₃ | 39.0 |
| CH₂OH | 53.94 |
| C-4 | 118.02 |
| C-5 | 134.90 |
| C-3 | 137.32 |
Mandatory Visualization
The following diagrams illustrate the chemical structure and the experimental workflow for NMR analysis.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The residual solvent peak will be used for spectral referencing (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle heating or sonication can be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
Protocol 2: NMR Data Acquisition
The spectra were recorded on a 300 MHz NMR spectrometer.[1]
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300 MHz
-
Pulse Sequence: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (sample concentration dependent)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 10-12 ppm
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75 MHz
-
Pulse Sequence: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more (sample concentration dependent)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 200-220 ppm
-
Protocol 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the acquired Free Induction Decay (FID) followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian peaks.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm for the ¹H spectrum and the DMSO-d₆ septet to 39.52 ppm for the ¹³C spectrum.
-
Peak Picking and Integration: Identify all peaks and, for the ¹H spectrum, integrate the signals to determine the relative proton ratios. Analyze the multiplicities and coupling constants to confirm assignments.
References
Application of (1-methyl-1H-pyrazol-4-yl)methanol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-pyrazol-4-yl)methanol is a valuable heterocyclic building block in the synthesis of various kinase inhibitors. The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to form key interactions with the hinge region of kinase active sites. The methyl group at the N1 position can enhance metabolic stability and modulate solubility, while the hydroxymethyl group at the C4 position provides a versatile handle for further synthetic modifications. This functional group can be readily oxidized to an aldehyde for use in condensation and multicomponent reactions, or converted into other functionalities like halides or boronic esters for cross-coupling reactions, enabling the construction of complex molecular architectures necessary for potent and selective kinase inhibition.
This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, focusing on its conversion to key intermediates and their subsequent use in constructing molecules targeting kinases such as MET, Aurora B, and RET.
Synthetic Strategies and Key Intermediates
The primary utility of this compound in kinase inhibitor synthesis lies in its role as a precursor to more advanced intermediates, principally the corresponding aldehyde and boronic acid derivatives.
Oxidation to 1-methyl-1H-pyrazole-4-carbaldehyde
The alcohol functionality can be oxidized to the aldehyde, 1-methyl-1H-pyrazole-4-carbaldehyde, which is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions.
Experimental Protocol: Oxidation of this compound
-
Materials: this compound, manganese dioxide (MnO₂), dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane, add activated manganese dioxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to afford 1-methyl-1H-pyrazole-4-carbaldehyde as a crude product, which can be used in the next step without further purification or purified by column chromatography.
-
Conversion to (1-methyl-1H-pyrazol-4-yl)boronic Acid Pinacol Ester
For use in Suzuki-Miyaura cross-coupling reactions, a widely employed method in kinase inhibitor synthesis, the methanol can be converted to the corresponding boronic acid or its pinacol ester. A common route involves conversion of the alcohol to a halide followed by borylation.
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester from 4-Bromo-1-methyl-1H-pyrazole
While a direct conversion from the methanol is less common, a typical route involves the borylation of the corresponding halide. 4-Bromo-1-methyl-1H-pyrazole can be synthesized from 1-methyl-1H-pyrazole.
-
Materials: 4-Bromo-1-methyl-1H-pyrazole, bis(pinacolato)diboron, potassium acetate, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-dioxane.
-
Procedure:
-
In a flask, combine 4-bromo-1-methyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture at 80-90 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.
-
Application in Kinase Inhibitor Synthesis
The prepared intermediates, 1-methyl-1H-pyrazole-4-carbaldehyde and (1-methyl-1H-pyrazol-4-yl)boronic acid derivatives, are instrumental in the synthesis of various kinase inhibitors.
Synthesis via Condensation and Multicomponent Reactions
1-methyl-1H-pyrazole-4-carbaldehyde is a key building block in multicomponent reactions to rapidly assemble complex heterocyclic scaffolds. For instance, it can participate in reactions like the Biginelli or Hantzsch reactions to form dihydropyrimidines and dihydropyridines, respectively, which are common cores in kinase inhibitors.
Workflow for Kinase Inhibitor Synthesis via Multicomponent Reaction
Application Notes and Protocols for the Experimental Use of (1-methyl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1-methyl-1H-pyrazol-4-yl)methanol as a key building block in medicinal chemistry. The document details its synthesis, derivatization, and application in the development of bioactive molecules, particularly kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate its use in drug discovery programs.
Introduction
This compound is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous approved drugs, owing to its favorable physicochemical properties and ability to engage in various biological interactions. The N-methyl group on the pyrazole ring can enhance metabolic stability and modulate binding affinities, while the hydroxymethyl group at the 4-position provides a convenient handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatives of this compound have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases, primarily through the inhibition of protein kinases.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step process starting from a commercially available pyrazole ester. The first step involves the reduction of the ester to the corresponding alcohol, followed by N-methylation of the pyrazole ring.
Protocol 1: Synthesis of (1H-pyrazol-4-yl)methanol[1]
This protocol describes the reduction of ethyl 1H-pyrazole-4-carboxylate to (1H-pyrazol-4-yl)methanol.
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH), 1 M solution
-
Magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
-
Methanol (MeOH)
-
Round-bottom flask, flame-dried
-
Ice bath
-
Stirring apparatus
Procedure:
-
Cool a suspension of lithium aluminum hydride (1 M in THF, 45.2 mmol) in a flame-dried round-bottom flask to 0 °C using an ice bath.
-
Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (22.6 mmol) in anhydrous THF (20 mL) dropwise to the LAH suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (1.36 mL) and 1 M sodium hydroxide solution (10 mL). Stir the mixture for 20 minutes.
-
Add solid magnesium sulfate to dry the mixture and continue stirring for 30 minutes at room temperature.
-
Filter the solids through a pad of Celite®, washing the filter cake with THF and methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.
Protocol 2: N-methylation of (1H-pyrazol-4-yl)methanol
This protocol describes a general method for the N-methylation of a pyrazole ring, which can be adapted for (1H-pyrazol-4-yl)methanol.[1]
Materials:
-
(1H-pyrazol-4-yl)methanol
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a stirred solution of (1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add methyl iodide (1.0-1.2 eq) dropwise to the suspension.
-
Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound.
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of various kinase inhibitors. The hydroxymethyl group can be converted to an aldehyde for reductive amination or to a halide for nucleophilic substitution, enabling the attachment of diverse functionalities to target the desired kinase.
Synthesis of a Representative RET Kinase Inhibitor Intermediate
The following workflow illustrates the conversion of this compound to a key aldehyde intermediate, which can be further elaborated to potent RET kinase inhibitors.[2]
Biological Activity of this compound Derivatives
The following tables summarize the in vitro biological activity of representative compounds derived from a 1-methyl-pyrazole scaffold, highlighting their potential as kinase inhibitors and anticancer agents.
Table 1: Kinase Inhibitory Activity of Representative 1-Methyl-Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 8q | Wild-type RET | 13.7 | [2] |
| CCDC6-RETG810C | 15.4 | [2] | |
| CCDC6-RETG810R | 53.2 | [2] | |
| KIF5B-RETG810C | 54.2 | [2] | |
| KIF5B-RETG810R | 120.0 | [2] | |
| Compound 5a | CDK2/cyclin E | 980 | [3] |
Table 2: Antiproliferative Activity of Representative 1-Methyl-Pyrazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 5a | MCF-7 | Breast Cancer | 1.88 | [3] |
| B16-F10 | Melanoma | 2.12 | [3] | |
| Compound 9g | A549 | Lung Cancer | - | [4] |
| HepG2 | Liver Cancer | - | [4] |
Note: Specific IC₅₀ values for A549 and HepG2 for compound 9g were not provided in the source, but it was identified as the most active compound.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)[6][7]
This protocol provides a general guideline for determining the in vitro potency of a test compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin E, RET)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (specific for the kinase)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the plate.
-
Add the kinase to all wells except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-pyrazol-4-yl)methanol is a valuable building block in medicinal chemistry and drug development. This document provides detailed application notes and scalable protocols for a robust two-step synthesis of this compound. The synthesis involves the initial formylation of 1-methylpyrazole via a Vilsmeier-Haack reaction to yield 1-methyl-1H-pyrazole-4-carbaldehyde, followed by the selective reduction of the aldehyde to the corresponding primary alcohol. This protocol is designed for scalability, making it suitable for producing significant quantities of the target compound for research and development purposes.
Introduction
The pyrazole moiety is a prominent scaffold in a wide array of pharmaceuticals due to its diverse biological activities. The functionalized pyrazole, this compound, serves as a key intermediate for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The efficient and scalable production of this intermediate is therefore of considerable interest. The synthetic route detailed herein is a well-established and cost-effective pathway that utilizes readily available starting materials.
Overall Reaction Scheme
Experimental Protocols
Step 1: Scalable Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Moles |
| 1-methylpyrazole | 82.10 | 82.1 g | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 459.9 g (270 mL) | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 730.9 g (774 mL) | 10.0 |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Water (H₂O) | 18.02 | As needed | - |
| Crushed Ice | - | As needed | - |
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer.
-
Ice-water bath.
-
Heating mantle.
-
Large separatory funnel.
-
Rotary evaporator.
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask, cool N,N-dimethylformamide (DMF) to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add 1-methylpyrazole dropwise, ensuring the reaction temperature does not exceed 20 °C.
-
Heating: After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a large quantity of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-1H-pyrazole-4-carbaldehyde.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.
Quantitative Data for Step 1:
| Parameter | Value |
| Expected Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Physical Appearance | White to off-white solid |
Step 2: Scalable Reduction of 1-methyl-1H-pyrazole-4-carbaldehyde to this compound
The reduction of the aldehyde to the primary alcohol can be achieved efficiently and safely on a large scale using sodium borohydride.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.8 mole scale) | Moles |
| 1-methyl-1H-pyrazole-4-carbaldehyde | 110.11 | 88.1 g | 0.8 |
| Sodium borohydride (NaBH₄) | 37.83 | 30.3 g | 0.8 |
| Methanol (MeOH) | 32.04 | 1 L | - |
| Water (H₂O) | 18.02 | As needed | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Brine solution | - | As needed | - |
Equipment:
-
Large round-bottom flask with a magnetic stirrer.
-
Ice-water bath.
-
Rotary evaporator.
Procedure:
-
Dissolution: Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in methanol in a large round-bottom flask and cool the solution to 0 °C in an ice-water bath.
-
Reduction: Slowly add sodium borohydride in portions to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 400 mL).
-
Washing and Drying: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to yield this compound as a solid.
-
Purification: The product can be further purified by recrystallization if necessary.
Quantitative Data for Step 2:
| Parameter | Value |
| Expected Yield | 90-95% |
| Purity (by HPLC) | >99% |
| Physical Appearance | White crystalline solid |
Workflow and Signaling Pathway Visualization
The following diagram illustrates the experimental workflow for the scalable synthesis of this compound.
Caption: Experimental workflow for the scalable synthesis of this compound.
Safety Precautions
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle away from ignition sources.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The two-step synthesis protocol outlined in this document provides a scalable and efficient method for the production of this compound. The use of the Vilsmeier-Haack reaction followed by a sodium borohydride reduction offers a reliable route with high yields and purity, suitable for applications in pharmaceutical research and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1-methyl-1H-pyrazol-4-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic pathways for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: From Ethyl 1-methyl-1H-pyrazole-4-carboxylate: This route involves the N-methylation of a commercially available pyrazole-4-carboxylate ester, followed by reduction of the ester group to the corresponding alcohol.
-
Route B: From 1-methyl-1H-pyrazole: This pathway begins with the formylation of 1-methyl-1H-pyrazole to produce 1-methyl-1H-pyrazole-4-carbaldehyde, which is then reduced to the target alcohol.
Q2: I am getting a mixture of N-methylated isomers. How can I improve the regioselectivity of the N-methylation step?
A2: The formation of N1 and N2 regioisomers is a common challenge in pyrazole chemistry. To favor the desired N1-methylation, consider the following strategies:
-
Sterically Hindered Methylating Agents: Employing bulkier methylating agents can enhance selectivity for the less sterically hindered nitrogen atom.
-
Reaction Conditions: Modifying the solvent, temperature, and base can influence the isomeric ratio. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific substrate.
-
Chromatographic Separation: If a mixture is obtained, the isomers can often be separated by column chromatography on silica gel.
Q3: Which reducing agent is best for converting the intermediate to the final alcohol?
A3: The choice of reducing agent depends on the starting material:
-
For the ester (Route A): A strong reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce the ester to an alcohol.
-
For the aldehyde (Route B): A milder reducing agent such as Sodium Borohydride (NaBH₄) is sufficient and often preferred due to its ease of handling and workup.
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities may include unreacted starting material, over-reduced byproducts (in the case of LAH reduction), or residual solvents. Purification is typically achieved through silica gel column chromatography. If the product is highly polar, a reverse-phase chromatography or crystallization might be more effective. Ensure complete quenching of the reducing agent during workup to prevent the formation of insoluble aluminum or boron salts that can complicate purification.
Troubleshooting Guides
Issue 1: Low Yield in the N-methylation Step (Route A)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficiently strong base or low reaction temperature. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the reaction is run at an appropriate temperature to facilitate complete deprotonation. |
| Formation of multiple products | Non-selective methylation leading to a mixture of N1 and N2 isomers. | Optimize reaction conditions (solvent, temperature, base) to favor the desired isomer. Consider using a sterically hindered methylating agent. |
| Degradation of starting material | Reaction temperature is too high or prolonged reaction time. | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid excessive heating. |
Issue 2: Low Yield in the Reduction Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction | Insufficient amount of reducing agent. | Use a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents of LAH for esters, 1.1-1.2 equivalents of NaBH₄ for aldehydes). |
| Degradation of product | Over-reduction or side reactions. | For LAH reductions, maintain a low temperature (0 °C) during the addition of the substrate. For NaBH₄ reductions, ensure the reaction is not run for an unnecessarily long time. |
| Product loss during workup | The product is water-soluble. | After quenching the reaction, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the polarity of the aqueous phase and improve extraction efficiency with an organic solvent. |
Experimental Protocols
Route A: Synthesis via Ester Reduction
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Materials: Ethyl 1H-pyrazole-4-carboxylate, Sodium Hydride (60% dispersion in mineral oil), Iodomethane, Anhydrous Dimethylformamide (DMF), Ethyl Acetate, Saturated aqueous Sodium Bicarbonate, Brine.
-
Procedure:
-
To a stirred suspension of Sodium Hydride (1.2 eq.) in anhydrous DMF, add a solution of Ethyl 1H-pyrazole-4-carboxylate (1.0 eq.) in DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add Iodomethane (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous Sodium Bicarbonate.
-
Extract the product with Ethyl Acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Sodium Sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Step 2: Reduction to this compound
-
Materials: Ethyl 1-methyl-1H-pyrazole-4-carboxylate, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate decahydrate, Celite®.
-
Procedure:
-
To a stirred suspension of LAH (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq.) in THF dropwise.[1]
-
Stir the reaction mixture at room temperature for 4 hours.[1]
-
Cool the mixture to 0 °C and quench the reaction by the sequential and careful addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography.
-
Route B: Synthesis via Aldehyde Reduction
Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
-
Materials: 1-methyl-1H-pyrazole, Phosphorus Oxychloride (POCl₃), Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate.
-
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 eq.) in DCM at 0 °C, add POCl₃ (1.2 eq.) dropwise under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-methyl-1H-pyrazole (1.0 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Sodium Bicarbonate until the pH is neutral.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Step 2: Reduction to this compound
-
Materials: 1-methyl-1H-pyrazole-4-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol.
-
Procedure:
-
To a stirred solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in Methanol at 0 °C, add NaBH₄ (1.1 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the addition of water.
-
Remove the Methanol under reduced pressure.
-
Extract the product with Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate, and concentrate under reduced pressure to yield the product.
-
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route A (Ester Reduction) | Route B (Aldehyde Reduction) |
| Starting Material | Ethyl 1H-pyrazole-4-carboxylate | 1-methyl-1H-pyrazole |
| Key Intermediates | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 1-methyl-1H-pyrazole-4-carbaldehyde |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | Sodium Borohydride (NaBH₄) |
| Typical Overall Yield | 60-75% | 65-80% |
| Key Challenges | Regioselective N-methylation, handling of LAH | Vilsmeier-Haack reaction conditions |
Table 2: Typical Reaction Conditions and Yields
| Step | Reagents & Conditions | Typical Yield |
| N-methylation (Route A) | NaH, MeI, DMF, 0 °C to RT | 70-85% |
| Ester Reduction (Route A) | LAH, THF, 0 °C to RT | 80-90%[1] |
| Formylation (Route B) | POCl₃, DMF, DCM, Reflux | 75-90% |
| Aldehyde Reduction (Route B) | NaBH₄, MeOH, 0 °C to RT | >95% |
Visualizations
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Pyrazole Synthesis
Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrazole synthesis?
A1: The most frequently encountered side reactions in pyrazole synthesis, particularly in the widely used Knorr synthesis (the reaction of a 1,3-dicarbonyl compound with a hydrazine), include the formation of regioisomers, low product yields, product instability leading to ring opening, and the formation of colored impurities.[1] Each of these issues can arise from a variety of factors related to starting materials, reaction conditions, and the inherent reactivity of the substrates.
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]
Key factors influencing regioselectivity are:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can alter the reactivity of the carbonyl carbons.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity.[2][3]
-
pH Control: Adjusting the pH can influence the site of the initial nucleophilic attack by the hydrazine.[1]
Q3: My pyrazole synthesis is resulting in a very low yield. What are the primary causes?
A3: Low yields in pyrazole synthesis can stem from several factors, including:
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine derivative can lead to side reactions and lower yields.[3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield. Incomplete reactions are a common cause of low yields.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.
-
Formation of Stable Intermediates: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1]
Q4: My final pyrazole product is a dark color (yellow, red, or brown). What causes this and how can it be removed?
A4: Discoloration of the reaction mixture and final product is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be prone to oxidation.[3] The acidity of the reaction mixture can also promote the formation of colored byproducts.[3] These impurities can often be removed by recrystallization, sometimes with the addition of activated charcoal.
Troubleshooting Guides
Guide 1: Improving Regioselectivity in Pyrazole Synthesis
Problem: My reaction is producing a mixture of regioisomers that are difficult to separate.
Troubleshooting Steps:
-
Solvent Modification: Switch from standard alcoholic solvents (e.g., ethanol) to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been demonstrated to significantly enhance the regioselectivity of the reaction.[2][3]
-
pH Adjustment: If using a hydrazine salt, the reaction medium will be acidic. Try adding a mild base, such as sodium acetate, to neutralize the acid, which can alter the regiochemical outcome. Conversely, if the reaction is run under neutral conditions, the addition of a catalytic amount of a protic acid (e.g., acetic acid) may favor the formation of one regioisomer.
-
Temperature Control: In some cases, running the reaction at a lower temperature may improve regioselectivity by favoring the kinetically controlled product.
-
Chromatographic Separation: If the above methods do not provide sufficient selectivity, the regioisomers can often be separated by column chromatography on silica gel. A careful screening of solvent systems using thin-layer chromatography (TLC) is recommended to find an eluent that provides optimal separation.[2]
Guide 2: Addressing Low Reaction Yields
Problem: The yield of my desired pyrazole is consistently low.
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
Ensure the 1,3-dicarbonyl compound is pure and free of contaminants.
-
Use a fresh bottle of the hydrazine derivative or purify it before use, as hydrazines can degrade over time.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, consider heating the reaction mixture to reflux.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the hydrazine derivative can sometimes drive the reaction to completion.
-
-
Facilitate Dehydration: If the formation of a stable hydroxylpyrazolidine intermediate is suspected, consider adding a dehydrating agent or increasing the reaction temperature to promote the elimination of water and formation of the aromatic pyrazole ring.
Guide 3: Purification of Colored Pyrazole Products
Problem: My isolated pyrazole is colored, indicating the presence of impurities.
Purification Steps:
-
Recrystallization: This is the most common method for purifying solid pyrazole derivatives.
-
Select a suitable solvent or solvent system in which the pyrazole has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
-
Decolorization with Activated Charcoal:
-
If the hot solution is still colored, add a small amount of activated charcoal (typically 1-2% by weight of the crude product).
-
Caution: Do not add activated charcoal to a boiling solution, as this can cause violent bumping.
-
Heat the mixture with stirring for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
-
Crystallization and Isolation:
-
Allow the hot, colorless filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Substituents (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| CF3, Phenyl | Methylhydrazine | Ethanol | 1:1.8 | ~95 |
| CF3, Phenyl | Methylhydrazine | TFE | 85:15 | ~95 |
| CF3, Phenyl | Methylhydrazine | HFIP | 97:3 | ~95 |
| CF3, 2-Furyl | Methylhydrazine | Ethanol | 45:55 | 88 |
| CF3, 2-Furyl | Methylhydrazine | TFE | 90:10 | 92 |
| CF3, 2-Furyl | Methylhydrazine | HFIP | >99:1 | 94 |
Note: Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.[2][3]
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
Protocol 2: Improving Regioselectivity using a Fluorinated Solvent
This protocol provides a general method for enhancing regioselectivity in the Knorr synthesis.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE.
-
Hydrazine Addition: Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the TFE under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to isolate the major regioisomer.[2]
Protocol 3: Separation of Pyrazole Regioisomers by Column Chromatography
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.
Procedure:
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Preparation: Prepare a silica gel column using the optimal eluent system identified in the previous step.
-
Loading the Sample: Dissolve the crude mixture of regioisomers in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired regioisomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified regioisomer.
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting low pyrazole yield.
References
Technical Support Center: Purification of (1-methyl-1H-pyrazol-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1-methyl-1H-pyrazol-4-yl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, which is expected to be a solid at room temperature, are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: What are the recommended solvent systems for silica gel column chromatography of this compound?
A2: For silica gel column chromatography, a gradient of hexane and ethyl acetate is a good starting point. Based on the purification of similar pyrazole derivatives, a gradient starting from a low polarity mixture (e.g., 4:1 hexane/ethyl acetate) and gradually increasing the polarity should effectively separate the target compound from less polar and more polar impurities.[1] For pyrazole compounds that may interact strongly with the acidic silica gel, deactivating the silica with a small amount of triethylamine (e.g., 1%) in the eluent can improve the separation.
Q3: What is a suitable solvent or solvent system for the recrystallization of this compound?
A3: For polar, heterocyclic compounds like this compound, a mixed solvent system is often effective. A common choice is a "good" solvent in which the compound is soluble when hot, paired with a "poor" solvent in which it is less soluble when cold.[2] Good candidates for a "good" solvent include methanol or ethanol, while water or a non-polar solvent like hexane can serve as the "poor" solvent.[2][3] Experimentation with different solvent ratios is necessary to find the optimal conditions for crystallization.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this, you can try the following:
-
Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[2]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Using an insulated container can help.[2]
-
Change the solvent system: Experiment with a different pair of "good" and "poor" solvents.[2]
-
Use a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[2]
Q5: How can I remove colored impurities during the purification process?
A5: If your product is contaminated with colored impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution during recrystallization, before the filtration step. The charcoal will adsorb the colored impurities, which are then removed by hot filtration.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery from Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is too polar and is sticking to the silica gel. | Add a small percentage of a more polar solvent like methanol to your eluent (e.g., 1-5% methanol in dichloromethane). For basic compounds like pyrazoles, consider deactivating the silica gel with triethylamine (0.5-1% in the eluent). |
| Incorrect solvent system. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal eluent for separation and elution. Aim for an Rf value of 0.2-0.4 for the target compound. |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or air bubbles, which can lead to poor separation and product loss. |
| Compound is co-eluting with an impurity. | Try a different solvent system with different selectivities (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). |
Issue 2: Poor Crystal Formation or Low Yield During Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | The ideal solvent should dissolve the compound completely when hot and poorly when cold.[2] Experiment with different solvent pairs and ratios. |
| Solution is not sufficiently concentrated. | Use the minimum amount of hot solvent required to dissolve the crude product completely.[2] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals.[2] |
| Supersaturation has not been achieved. | If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.[2] |
| Product is highly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2] |
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound based on typical results for similar pyrazole derivatives. The exact values will depend on the specific experimental conditions and the nature of the impurities.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) |
| Silica Gel Column Chromatography | Silica Gel / Hexane:Ethyl Acetate gradient | 70-90% | >98% |
| Recrystallization | Methanol/Water or Ethanol/Water | 60-85% | >99% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This method is suitable for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. A good starting point is a 4:1 mixture. The ideal solvent system will give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring a flat and even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting the column with the determined solvent system (e.g., 4:1 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This method is effective for removing small amounts of impurities from a solid sample.
Materials:
-
Crude this compound
-
Methanol (or Ethanol)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.
-
Addition of Anti-Solvent: While the solution is hot, add deionized water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few more drops of hot methanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often a primary objective.[2]
Q2: I am performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone and obtaining a mixture of regioisomers. What factors can I modify to improve the selectivity?
A2: The regioselectivity of the Knorr pyrazole synthesis is governed by a delicate interplay of several factors.[3] By systematically adjusting these parameters, you can often favor the formation of one regioisomer over the other.
-
Steric Effects: The initial condensation of the hydrazine can be directed by steric hindrance. A bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine will typically direct the initial attack to the less sterically hindered carbonyl group.[2]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups (e.g., -CF₃) make a carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the hydrazine.[2] Conversely, electron-donating groups decrease electrophilicity.
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the less hindered nitrogen atom.[2]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of the 3-trifluoromethyl pyrazole derivative compared to reactions in ethanol.[4]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can, in turn, affect the final ratio of regioisomers.[2]
Q3: My attempts to control the regioselectivity of the Knorr synthesis are failing. What alternative strategies can I employ?
A3: When the classical Knorr synthesis does not provide the desired selectivity, several alternative and often more robust strategies can be implemented:
-
Use of 1,3-Dicarbonyl Surrogates: Instead of traditional 1,3-diketones, precursors with distinct reactivity at the 1- and 3-positions can offer excellent control. Examples include acetylenic (α,β-ethynyl) ketones and β-enaminones, which direct the initial nucleophilic attack to a specific position.[2][5]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring.[5] Modern variations of this approach, such as using tosylhydrazones and nitroalkenes, can provide high regioselectivity under mild conditions.[6] Similarly, the cycloaddition of sydnones with functionalized alkynes can achieve excellent regiocontrol.[7]
-
Protecting Group Strategies: A less common but effective method involves the use of protecting groups. For example, a pyrazole can be protected (e.g., with a tetrahydropyranyl group), followed by a regioselective functionalization (e.g., lithiation/alkylation) and subsequent deprotection to yield the desired isomer.[8]
Data Summary: Regioselectivity in Pyrazole Synthesis
The following table summarizes quantitative data from various studies, highlighting the impact of reaction conditions on the regiomeric ratio of pyrazole products.
| 1,3-Dicarbonyl Substrate (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Conditions (Solvent, Temp) | Regioisomeric Ratio (A:B)¹ | Total Yield (%) |
| R¹=CF₃, R²=2-Furyl | Methylhydrazine | EtOH, rt | 1:1.3 | N/A |
| R¹=CF₃, R²=2-Furyl | Methylhydrazine | TFE, rt | 85:15 | N/A |
| R¹=CF₃, R²=2-Furyl | Methylhydrazine | HFIP, rt | 97:3 | N/A |
| R¹=CF₃, R²=Phenyl | Methylhydrazine | HFIP, rt | >98:2 | N/A |
| R¹=CF₃, R²=4-Cl-Phenyl | Methylhydrazine | HFIP, rt | >98:2 | N/A |
| R¹=CF₃, R²=4-MeO-Phenyl | Methylhydrazine | HFIP, rt | >98:2 | N/A |
¹Regioisomer A corresponds to the pyrazole with the R³ substituent at the N1-position and the R¹ substituent at the C3-position. Data sourced from reference[4].
Key Experimental Protocols
Protocol 1: Enhanced Regioselectivity Using Fluorinated Alcohols[2][4]
This protocol describes a general procedure for the synthesis of N-methylpyrazoles with high regioselectivity using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent. The example focuses on the reaction of a 1,3-diketone bearing a trifluoromethyl group.
Materials:
-
1-(Trifluoromethyl)-3-(aryl/alkyl)-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are often complete in less than 1 hour.[4]
-
Upon completion, remove the HFIP under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer, which is typically the one with the methyl group on the nitrogen proximal to the less electrophilic carbonyl (the non-CF₃ carbonyl).
Visual Guides
Logical Workflow for Troubleshooting Poor Regioselectivity
The following diagram outlines a decision-making process for a chemist facing challenges with regioisomer formation in pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
Factors Influencing Regioselectivity in Knorr Synthesis
This diagram illustrates the primary factors that a researcher can manipulate to control the outcome of the Knorr pyrazole synthesis when using unsymmetrical precursors.
Caption: Key factors controlling regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
improving regioselectivity in reactions with (1-methyl-1H-pyrazol-4-yl)methanol
Welcome to the technical support center for researchers working with (1-methyl-1H-pyrazol-4-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve regioselectivity in your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound ring, and why is regioselectivity a common challenge?
A1: The this compound molecule has two primary sites for electrophilic substitution or metal-catalyzed C-H functionalization on the pyrazole ring: the C3 and C5 positions. The N1 position is blocked by a methyl group, and the C4 position is substituted with the methanol group. The challenge arises because the electronic and steric environments of the C3 and C5 positions are different, but often not different enough to achieve exclusive reaction at one site. This frequently leads to the formation of a mixture of C3 and C5 substituted regioisomers, which can be difficult to separate.
Q2: How can I strategically favor functionalization at the C5 position of the pyrazole ring?
A2: Functionalization at the C5 position is often the kinetically favored outcome in many reactions, particularly in metal-catalyzed C-H activation processes. The C5-H bond is generally more acidic and less sterically hindered than the C3-H bond. To favor C5 substitution, consider the following:
-
Palladium Catalysis: Palladium-pivalate catalytic systems have been identified as highly effective for the C-H arylation of pyrazoles, showing a strong preference for the C5 position (C-5 > C-4 >> C-3 reactivity).
-
Directed Metalation: Using specific metalating agents like TMPMgCl·LiCl can achieve regioselective deprotonation at the C5 position, which can then be trapped with various electrophiles.
Q3: What methods can be used to achieve selective functionalization at the less reactive C3 position?
A3: Selectively targeting the C3 position is more challenging due to its lower reactivity. However, several strategies can be employed:
-
Protecting Group Transposition (or "Switch"): This advanced strategy involves first functionalizing the more reactive C5 position. Then, a protecting group on the pyrazole nitrogen, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be chemically induced to "switch" from one nitrogen to the other. This transposition effectively transforms the unreactive C3 position into the more reactive C5 position of the new tautomer, allowing for a second, selective functionalization.
-
Steric Hindrance: If the C5 position is blocked with a bulky substituent, reactions may be directed toward the C3 position.
-
Specific Reagent Control: In some cases, the choice of base or catalyst can override the inherent reactivity. For example, after functionalizing the C5 position, a stronger base like TMP2Mg·2LiCl may be used to metalate the C3 position.
Q4: How does the choice of solvent impact the regioselectivity of reactions involving pyrazoles?
A4: Solvent choice can have a dramatic impact on regioselectivity. For the synthesis of pyrazoles from 1,3-dicarbonyl compounds (a reaction analogous in principle to functionalization), traditional solvents like ethanol often lead to mixtures of regioisomers. However, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity, often favoring one isomer with ratios greater than 99:1. This effect is attributed to the unique hydrogen-bonding properties of fluorinated alcohols. While this data is for pyrazole formation, it strongly suggests that solvent screening, including fluorinated alcohols, is a critical step in optimizing the regioselectivity of subsequent functionalization reactions.
Q5: Can directing groups be used to control reactions on the pyrazole ring itself?
A5: Yes, the pyrazole ring itself can act as a directing group in C-H activation reactions. The nitrogen atoms can coordinate to a metal catalyst, directing functionalization to a specific C-H bond. This has been demonstrated in palladium- and ruthenium-catalyzed sp² C-H bond arylations. The pyrazole moiety has also been used to direct C(sp³)–H activation for the first time, showcasing its versatility. By strategically placing the pyrazole, it can orchestrate complex C-H activation cascades.
Troubleshooting Guide
Problem: My reaction is producing a mixture of C3 and C5 substituted regioisomers that are difficult to separate.
This is a common issue when functionalizing the pyrazole ring. Follow these steps to troubleshoot and optimize your reaction for a single, desired isomer.
-
Analyze Reaction Conditions: Review your current protocol. Are you using conditions known to be poorly selective (e.g., ethanol as a solvent at high temperatures)?
-
Solvent Screening: Prepare a series of small-scale reactions to screen different solvents. Based on literature, prioritize polar aprotic solvents (like DMAc or DMF) and fluorinated alcohols (like TFE). These have shown excellent results in improving regioselectivity.
-
Catalyst and Ligand Variation (for C-H activation): If you are performing a metal-catalyzed reaction, the choice of catalyst and ligand is crucial. For palladium-catalyzed arylations, a palladium-pivalate system is a good starting point for targeting the C5 position. Experiment with different phosphine ligands or consider a ligand-free system, as this can also influence the outcome.
-
Temperature Control: Lowering the reaction temperature can often increase the kinetic preference for one regioisomer over the other. Run the reaction at room temperature or even 0 °C to see if selectivity improves.
-
Re-evaluate Strategy: If the above optimizations fail, a change in strategy may be necessary. Consider a directed metalation approach using a strong, non-nucleophilic base (e.g., TMPMgCl·LiCl) at low temperature, followed by quenching with your desired electrophile. This method offers a different mechanistic pathway that can be highly regioselective.
Quantitative Data Summary
The choice of solvent can significantly influence the ratio of regioisomers in pyrazole synthesis. The following table summarizes data from the condensation of a 1,3-dicarbonyl compound with methylhydrazine, illustrating the powerful effect of fluorinated alcohol solvents.
| Entry | 1,3-Dicarbonyl Substituent (R) | Solvent | Regioisomeric Ratio (5-Aryl : 3-Aryl) |
| 1 | Phenyl | Ethanol | 75:25 |
| 2 | Phenyl | TFE | >99:1 |
| 3 | 4-Fluorophenyl | Ethanol | 70:30 |
| 4 | 4-Fluorophenyl | TFE | >99:1 |
| 5 | 4-Chlorophenyl | Ethanol | 72:28 |
| 6 | 4-Chlorophenyl | TFE | >99:1 |
| Data adapted from studies on pyrazole synthesis, which demonstrates a key principle applicable to regiocontrol. |
Key Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective Pyrazole Synthesis Using TFE
This protocol describes the synthesis of a pyrazole from an unsymmetrical 1,3-diketone, emphasizing regiocontrol through the use of 2,2,2-trifluoroethanol (TFE).
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-diketone in TFE (approx. 0.1 M concentration).
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrazole regioisomer in high purity.
-
Protocol 2: Regioselective C5-Metalation of an N-Substituted Pyrazole
This protocol provides a method for the selective functionalization of the C5 position via direct metalation.
-
Materials:
-
N-substituted pyrazole (e.g., 1-methylpyrazole) (1.0 eq)
-
TMPMgCl·LiCl (1.1 eq, commercially available or prepared in situ)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., I₂, PhCHO, etc.) (1.2 eq)
-
-
Procedure:
-
To a flame-dried, argon-purged flask, add the N-substituted pyrazole dissolved in anhydrous THF.
-
Cool the solution to the desired temperature (typically 0 °C to 25 °C, optimization may be required).
-
Add the solution of TMPMgCl·LiCl dropwise via syringe.
-
Stir the reaction mixture for 1-2 hours at that temperature to ensure complete metalation.
-
Cool the mixture to -78 °C (if required by the electrophile) and add the electrophile dropwise.
-
Allow
-
Technical Support Center: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (1-methyl-1H-pyrazol-4-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the common causes?
Low yields in the synthesis of this compound can arise from issues in one of the two primary stages of the synthesis: the N-methylation of a pyrazole-4-carboxylate ester or the subsequent reduction to the alcohol. Key factors to investigate include incomplete reactions, the formation of side products, and suboptimal reaction conditions.[1] Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the source of the low yield.[1]
Q2: My N-methylation of methyl pyrazole-4-carboxylate is resulting in a low yield of methyl 1-methyl-1H-pyrazole-4-carboxylate. How can I troubleshoot this step?
The N-methylation of pyrazole is a critical step that can be influenced by several parameters. Below are common issues and their solutions.
-
Issue: Incomplete Reaction. A common reason for low yield is an incomplete reaction. This can be diagnosed by the presence of a significant amount of starting material (methyl pyrazole-4-carboxylate) in your crude product analysis.
-
Solution: Ensure you are using an adequate excess of the methylating agent (e.g., methyl iodide) and a suitable base (e.g., potassium carbonate). The reaction time may also need to be extended. Monitor the reaction's progress via TLC until the starting material is fully consumed.[2]
-
-
Issue: Formation of Regioisomers. While the methylation of pyrazole itself is generally regioselective, the formation of other methylated isomers can occur, though this is less common for the 1-position.
-
Solution: Proper control of reaction temperature and the choice of solvent can help in maximizing the desired regioselectivity.
-
-
Issue: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the reaction's efficiency.
-
Solution: N,N-dimethylformamide (DMF) is a commonly used solvent for this reaction, with potassium carbonate as the base and methyl iodide as the methylating agent. The reaction is typically stirred at room temperature.[3]
-
| Parameter | Recommended Condition |
| Starting Material | Methyl pyrazole-4-carboxylate |
| Methylating Agent | Methyl iodide (slight excess) |
| Base | Potassium carbonate |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 20°C |
| Reaction Time | 1 hour (or until completion by TLC) |
Q3: The reduction of methyl 1-methyl-1H-pyrazole-4-carboxylate to this compound is inefficient. What could be wrong?
The reduction of the ester to the primary alcohol is a crucial final step. Low yields here often point to issues with the reducing agent or the reaction workup.
-
Issue: Inactive Reducing Agent. Lithium aluminum hydride (LAH) is a powerful reducing agent but is highly sensitive to moisture.
-
Solution: Ensure that the LAH used is fresh and has been stored under anhydrous conditions. The solvent, typically tetrahydrofuran (THF), must be thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
-
Issue: Incomplete Reaction. The reduction may not have gone to completion.
-
Solution: The reaction is often started at 0°C and then allowed to warm to room temperature and stirred for several hours or overnight.[4] Monitoring by TLC is essential to confirm the disappearance of the starting ester.
-
-
Issue: Difficult Workup and Product Isolation. The quenching of excess LAH and the subsequent workup can lead to the loss of the product, which is often water-soluble.
-
Solution: A careful quenching procedure at low temperatures (0°C) is critical. Sequentially adding water and then a sodium hydroxide solution can help to precipitate the aluminum salts, which can then be filtered off.[4] Thoroughly washing the filter cake with THF and methanol can help recover any product that has been adsorbed.[4]
-
| Parameter | Recommended Condition |
| Starting Material | Methyl 1-methyl-1H-pyrazole-4-carboxylate |
| Reducing Agent | Lithium aluminum hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4 hours to overnight |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-methyl-1H-pyrazole-4-carboxylate
-
Dissolve methyl pyrazole-4-carboxylate in N,N-dimethylformamide (DMF).
-
Add potassium carbonate to the solution.
-
Add methyl iodide sequentially to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring progress by TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and wash with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Protocol 2: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of methyl 1-methyl-1H-pyrazole-4-carboxylate in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours or overnight, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 1 M sodium hydroxide solution.
-
Stir the resulting mixture for 20 minutes.
-
Add anhydrous magnesium sulfate to dry the mixture and stir for an additional 30 minutes at room temperature.
-
Filter the solids through diatomaceous earth (Celite), washing the filter cake with THF and methanol.
-
Combine the filtrates and evaporate the solvent to obtain the product.[4]
Visual Aids
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Synthesis pathway for this compound.
References
Technical Support Center: (1-methyl-1H-pyrazol-4-yl)methanol Derivatives
Welcome to the technical support center for (1-methyl-1H-pyrazol-4-yl)methanol and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experimental work. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of pyrazole chemistry and forced degradation studies.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound Derivative in Solution
Question: I am observing significant degradation of my this compound derivative in an aqueous solution during storage. What are the potential causes and how can I mitigate this?
Answer:
Degradation of pyrazole derivatives in solution can be attributed to several factors, primarily hydrolysis under acidic or basic conditions, and oxidation. The hydroxymethyl group at the 4-position of the pyrazole ring can also be susceptible to oxidation.
Troubleshooting Steps:
-
pH Assessment: The stability of pyrazole-containing compounds can be highly pH-dependent.
-
Acidic Conditions: The pyrazole ring is generally stable to acid, but protonation of the nitrogen atoms can alter its electronic properties and potentially influence the stability of substituents.
-
Basic Conditions: Strong basic conditions might lead to deprotonation or other reactions, although pyrazoles are generally considered stable.[1][2]
-
Recommendation: Determine the pH of your solution. If possible, adjust the pH to a neutral range (pH 6-8) using a suitable buffer system to enhance stability. Conduct a pH stability profile to identify the optimal pH range for your specific derivative.
-
-
Oxidative Degradation: The presence of oxidizing agents, even dissolved oxygen, can lead to degradation. The hydroxymethyl group is a potential site for oxidation to an aldehyde or carboxylic acid.
-
Recommendation: Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution. Store the solution under an inert atmosphere. The addition of antioxidants, if compatible with your experimental setup, could also be considered.
-
-
Solvent Effects: While pyrazoles are generally stable, the choice of solvent can influence degradation rates.
-
Recommendation: If permissible for your experiment, consider using a less reactive or aprotic solvent. Ensure the purity of your solvents, as impurities can sometimes catalyze degradation.
-
Experimental Workflow for Investigating Solution Instability:
Caption: Troubleshooting workflow for solution instability.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Stress Testing
Question: After performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on my this compound derivative, I see several new peaks in my HPLC chromatogram. How can I identify these degradation products?
Answer:
The appearance of new peaks is expected during forced degradation studies and is crucial for developing a stability-indicating method.[3] The goal is to separate these degradants from the parent compound and from each other.
Troubleshooting and Identification Steps:
-
Method Specificity: Ensure your HPLC method is "stability-indicating." This means it can resolve the parent drug from all potential degradation products.
-
Recommendation: If peaks are co-eluting, method development is necessary. This may involve changing the mobile phase composition, gradient, column type, or temperature.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can help determine if a single chromatographic peak consists of more than one component.
-
Mass Spectrometry (MS) Analysis: The most powerful tool for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Recommendation: Analyze your stressed samples by LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products. Fragmentation patterns (MS/MS) can help elucidate their structures.
-
Potential Degradation Pathway:
A plausible degradation pathway for this compound under oxidative conditions could involve the oxidation of the methanol group.
References
Technical Support Center: Catalyst Selection for Pyrazole Derivative Synthesis
Welcome to the technical support center for catalyst selection in pyrazole derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole derivatives?
A1: The most prevalent methods for synthesizing pyrazole derivatives include:
-
Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][2]
-
Synthesis from α,β-Unsaturated Carbonyls: This approach utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[1][3]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne, and offers excellent control over regioselectivity.[1][4]
-
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, offering high efficiency and atom economy.[1]
Q2: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis can arise from several factors. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Catalyst Choice or Amount: The type and concentration of the catalyst are critical.
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions.[10][11]
-
Troubleshooting: Ensure the purity of your starting materials, ideally over 98%, as confirmed by techniques like HPLC.[11]
-
-
Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate can lead to a cleaner reaction.[6][10] Running the reaction under an inert atmosphere can also mitigate oxidative side reactions.[6]
-
Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[10] Regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.
-
Solvent Choice: The solvent can have a significant impact on regioselectivity.
-
Reaction Conditions: The pH of the reaction medium can influence the reaction pathway.
-
Strategy: Acidic conditions may favor the formation of one regioisomer over another. Careful optimization of the acid catalyst and its concentration is recommended.[15]
-
-
Reactant Stoichiometry: The ratio of the reactants can also affect the regioselectivity.
-
Strategy: Varying the ratio of the 1,3-dicarbonyl compound to the hydrazine can influence the distribution of regioisomers.[15]
-
Troubleshooting Guides
Issue 1: Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.
Troubleshooting Workflow for Low Yield
Detailed Steps:
-
Assess Starting Material Purity: Impurities in your 1,3-dicarbonyl or hydrazine starting materials can lead to significant side reactions.[10][11] Verify the purity of your reagents using appropriate analytical techniques.
-
Optimize Reaction Conditions:
-
Temperature: For less reactive substrates, an increase in temperature may be necessary. Monitor for potential degradation at higher temperatures.[5]
-
Reaction Time: Use TLC or LC-MS to monitor the consumption of starting materials and determine the optimal reaction time.[5]
-
pH: The reaction pH is crucial. For Knorr synthesis, a small amount of acid is typically required. However, excess acidity can promote side reactions.[6]
-
-
Evaluate Catalyst System:
-
Review Purification Protocol: Product loss can occur during workup and purification. Assess your extraction and chromatography procedures to ensure you are not losing a significant amount of your product. Recrystallization can be an effective method for purification.[10]
Issue 2: Poor Regioselectivity
This guide provides a decision-making framework for improving the regioselectivity of your pyrazole synthesis.
Decision Tree for Improving Regioselectivity
Detailed Strategies:
-
Solvent Modification: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) has been shown to significantly enhance regioselectivity.[12][13][14] This should be one of the first parameters to investigate.
-
Adjusting Reaction Conditions:
-
pH Control: The acidity of the reaction medium can dictate the preferred reaction pathway, thus influencing the regioisomeric ratio.[15] Experiment with different acid catalysts and concentrations.
-
-
Varying Reactant Stoichiometry: The initial ratio of your 1,3-dicarbonyl compound to hydrazine can impact the regiochemical outcome.[15] Perform a series of experiments with varying reactant ratios to identify the optimal conditions.
-
Reassess Synthetic Strategy: If the above modifications do not yield the desired improvement, it may be necessary to consider an alternative synthetic route that offers inherent regiocontrol, such as a 1,3-dipolar cycloaddition.[1]
Data Presentation: Catalyst Comparison
The following tables summarize quantitative data for different catalytic systems in pyrazole synthesis to aid in catalyst selection.
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | 1-4 | 75-90 | [7][10] |
| Nano-ZnO | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine | Water | Room Temp | 0.2-0.3 | 88-95 | [8][16] |
| Ag/La-ZnO | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine | Solvent-free | Room Temp | 0.17-0.42 | 90-96 | [17][18] |
| Amberlyst-70 | 1,3-Diketone, Hydrazine | Water | Room Temp | 1-2 | 85-95 | [19] |
| Silver Triflate (AgOTf) | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Dioxane | 60 | 12 | up to 99 | [19] |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis using Acetic Acid Catalyst
This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[7][20]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitor the reaction progress by TLC.
-
Once the ketoester is consumed (typically after 1 hour), add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring.
-
Collect the product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of water and allow it to air dry.
Protocol 2: Nano-ZnO Catalyzed One-Pot Synthesis of Pyranopyrazoles
This protocol details a green chemistry approach for the synthesis of pyranopyrazole derivatives.[8][16]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Nano-ZnO (25 mg)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and nano-ZnO (25 mg) in water (5 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 10-20 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from hot ethanol to obtain the pure product. The nano-ZnO catalyst can be recovered from the filtrate, washed, dried, and reused.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. scispace.com [scispace.com]
- 9. [PDF] ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 16. nanomaterchem.com [nanomaterchem.com]
- 17. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
avoiding byproduct formation in (1-methyl-1H-pyrazol-4-yl)methanol reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (1-methyl-1H-pyrazol-4-yl)methanol. The focus is on minimizing byproduct formation in common synthetic transformations.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the chemical modification of this compound.
Problem 1: Oxidation to 1-methyl-1H-pyrazole-4-carbaldehyde results in low yield and significant formation of the corresponding carboxylic acid.
Cause: Over-oxidation of the desired aldehyde. This is common with strong oxidizing agents like chromium-based reagents (e.g., PCC, PDC) or under prolonged reaction times or elevated temperatures.
Solution: Employ milder and more selective oxidation methods. The two most recommended methods for this transformation are the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.[1][2][3][4]
Comparative Analysis of Recommended Oxidation Methods:
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Typical Yield | >90% | >90% |
| Carboxylic Acid Byproduct | <5% | <2% |
| Reaction Temp. | -78 °C to RT | Room Temperature |
| Key Byproducts | Dimethyl sulfide (malodorous), Methylthiomethyl (MTM) ether if temperature is not controlled.[5] | Acetic acid, 2-Iodoxybenzoic acid |
| pH | Basic (due to Triethylamine) | Neutral to slightly acidic. Can be buffered with pyridine.[3] |
| Workup | Aqueous quench and extraction. Requires careful handling of odorous byproducts. | Quench with sodium thiosulfate, extraction. |
Workflow for Selecting an Oxidation Protocol:
Problem 2: During the conversion of the alcohol to the corresponding chloride using thionyl chloride (SOCl₂), a complex mixture of byproducts or a dark-colored tar is formed.
Cause: The pyrazole ring is susceptible to side reactions under the acidic conditions generated (HCl is a byproduct of the reaction with thionyl chloride).[6] For some heteroaromatic compounds, thionyl chloride can promote unwanted side reactions, including dimerization or polymerization, especially at elevated temperatures.[7][8]
Solutions:
-
Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Use a Base: Add a non-nucleophilic base, such as pyridine, to scavenge the HCl generated during the reaction. This prevents the reaction medium from becoming strongly acidic.[6]
-
Alternative Reagents: Consider using milder chlorinating agents like Appel reaction conditions (triphenylphosphine and carbon tetrachloride).
Troubleshooting Chlorination Reactions:
| Issue | Potential Cause | Recommended Action |
| Dark tar formation | Decomposition of the pyrazole ring under strong acid/heat. | Run the reaction at 0 °C. Add pyridine (1.2 equivalents) to the reaction mixture before adding SOCl₂. |
| Dimerization byproducts | Radical or acid-catalyzed self-condensation. | Use milder conditions (e.g., Appel reaction). Ensure starting material is pure. |
| Low Conversion | Insufficient SOCl₂ or reaction time. | Use a slight excess of SOCl₂ (1.1-1.5 eq.). Monitor the reaction by TLC. Allow to stir at room temperature after initial addition at 0 °C. |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound?
A1: It should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents. The compound is a solid at room temperature.
Q2: My Swern oxidation of this compound is giving me a significant amount of a byproduct with a mass corresponding to the starting material + 46 amu. What is it?
A2: This is likely the methylthiomethyl (MTM) ether of your alcohol. This byproduct forms when the reaction temperature rises above the recommended -60 °C to -78 °C range, causing a Pummerer rearrangement of the active oxidant species.[5] To avoid this, maintain strict temperature control throughout the addition of reagents.
Q3: Are there any protecting groups needed for the pyrazole ring during these reactions?
A3: For the N-methylated pyrazole, the nitrogen is already "protected". However, the pyrazole ring itself can be reactive. In strongly acidic or basic conditions, or with strong electrophiles, ring functionalization can occur. For the described mild oxidation and chlorination reactions, a protecting group is generally not necessary if conditions are well-controlled. If harsher conditions are required for other transformations, protection of the ring with groups like Boc (tert-butyloxycarbonyl) might be considered, although this is less common for N-alkylated pyrazoles.[9][10]
Q4: How can I purify the final product, 1-methyl-1H-pyrazole-4-carbaldehyde, from the reaction mixture?
A4: The aldehyde is a relatively polar compound. Standard purification involves:
-
Aqueous Workup: To remove water-soluble reagents and byproducts. For DMP oxidation, a wash with saturated sodium bicarbonate and sodium thiosulfate is recommended.
-
Extraction: Use a suitable organic solvent like dichloromethane or ethyl acetate.
-
Chromatography: Flash column chromatography on silica gel is the most effective method for obtaining a highly pure product. A solvent system of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing the polarity) is a good starting point.
Purification Workflow Diagram:
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
To a stirred solution of this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M concentration) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.[11]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
Protocol 2: Swern Oxidation
Warning: This reaction generates carbon monoxide and malodorous dimethyl sulfide. It must be performed in a well-ventilated fume hood.
-
In a three-necked flask under an inert atmosphere (Nitrogen or Argon), add dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Add oxalyl chloride (1.5 eq.) to the DCM, followed by the slow, dropwise addition of dimethyl sulfoxide (DMSO) (2.2 eq.). Stir for 15 minutes.[2][5]
-
Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq.) dropwise, again maintaining the temperature below -65 °C. After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for producing (1-methyl-1H-pyrazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug development. The analysis focuses on reaction efficiency, reagent safety, and operational complexity, supported by experimental data from established chemical literature.
At a Glance: Comparison of Synthetic Routes
Two principal pathways for the synthesis of this compound are the reduction of a carboxylate ester (Route A) and the reduction of a carbaldehyde (Route B). Each route presents distinct advantages and disadvantages in terms of reagents, reaction conditions, and overall efficiency.
| Parameter | Route A: Ester Reduction | Route B: Aldehyde Reduction |
| Starting Material | Methyl 1-methyl-1H-pyrazole-4-carboxylate | 1-Methyl-1H-pyrazole-4-carbaldehyde |
| Key Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Typical Yield | Good to Excellent (Often >80%) | Excellent (Typically >90%) |
| Reagent Handling | Requires strictly anhydrous conditions; pyrophoric reagent. | Milder reagent; can be used in protic solvents (e.g., methanol, ethanol).[1] |
| Reaction Conditions | Anhydrous ether or THF, often at 0°C to room temperature. | Methanol or ethanol, typically at 0°C to room temperature. |
| Workup | Careful quenching with water and base required. | Simpler aqueous workup. |
| Chemoselectivity | Reduces esters, carboxylic acids, amides, aldehydes, and ketones.[2] | Selectively reduces aldehydes and ketones.[1][3] |
| Safety Profile | Higher risk due to the violent reaction of LiAlH₄ with water. | Safer, more benign reagent. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route, from common precursors to the final product.
References
A Comparative Guide to the Biological Activity of (1-methyl-1H-pyrazol-4-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of (1-methyl-1H-pyrazol-4-yl)methanol have demonstrated a wide spectrum of pharmacological activities, including potent antifungal, anticancer, and enzyme-inhibitory effects. This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, supported by quantitative data from in vitro studies. Detailed experimental protocols and a visual representation of a key signaling pathway are included to facilitate further research and development.
Comparative Biological Activity of Pyrazole Analogs
The biological efficacy of pyrazole analogs is significantly influenced by the nature and position of substituents on the pyrazole ring and its appended moieties. The following tables summarize the in vitro activity of representative pyrazole-4-carboxamide and other pyrazole derivatives against fungal pathogens and cancer cell lines.
Table 1: Antifungal Activity of Pyrazole-4-Carboxamide Analogs as Succinate Dehydrogenase (SDH) Inhibitors
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |
| TM-2 | Corn Rust (Puccinia sorghi) | Not specified, but 2-4 times more active than Fluxapyroxad and Bixafen | Fluxapyroxad | >6.25 |
| 8e | Rhizoctonia solani | 0.012 | Boscalid | 0.464 |
| Sclerotinia sclerotiorum | 0.123 | Boscalid | 0.159 | |
| B6 | Rhizoctonia solani | 0.23 | Thifluzamide | 0.20 |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | Not specified |
| 7f | Phytophthora infestans | 6.8 | Penthiopyrad | Not specified |
Table 2: Anticancer Activity of Pyrazole Analogs Against MCF-7 Human Breast Cancer Cell Line
| Compound ID | Compound Class | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| PYRIND | Pyrazole derivative | 39.7 ± 5.8 | - | - |
| TOSIND | Pyrazole derivative | 17.7 ± 2.7 (MDA-MB-231 cells) | - | - |
| 5j | Pyrazolopyridine | Not specified for MCF-7 (6.4 ± 0.45 for HeLa) | - | - |
| 5k | Pyrazolopyridine | 2.03 ± 0.23 | - | - |
| Compound 115 | Pyrazole derivative | 7.9 ± 0.07 | Tamoxifen | 23.31 |
Table 3: Enzyme Inhibitory Activity of Pyrazole Analogs
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| Compound 16 | EGFR Tyrosine Kinase | 0.034 | - | - |
| Compound 4 | EGFR Tyrosine Kinase | 0.054 | - | - |
| Compound 6g | EGFR | 0.024 ± 0.002 | Erlotinib | 0.002 ± 0.001 |
| Compound 29 | EGFR | 0.21 ± 0.05 | Erlotinib | 0.03 ± 0.002 |
| 8e | Succinate Dehydrogenase (SDH) | 1.30 | Boscalid | 1.53 |
| B6 | Succinate Dehydrogenase (SDH) | 0.28 (µg/mL) | Thifluzamide | Not specified |
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of pyrazole analogs on cancer cell lines, such as MCF-7, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Pyrazole analog compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antifungal Mycelium Growth Inhibition Assay
This protocol is used to evaluate the antifungal activity of pyrazole analogs by measuring the inhibition of fungal mycelial growth.
Materials:
-
Fungal strain (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Pyrazole analog compounds
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Media: Prepare PDA medium and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of Compounds: Add the pyrazole analogs (dissolved in a suitable solvent) to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days, until the mycelial growth in the control plate (without any compound) reaches the edge of the plate.
-
Measurement and Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plates and 'dt' is the average diameter of the fungal colony in the treated plates.
-
The EC50 value (the effective concentration that inhibits 50% of mycelial growth) can be determined from a dose-response curve.
-
Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
This colorimetric assay measures the inhibitory effect of pyrazole analogs on the activity of the mitochondrial enzyme succinate dehydrogenase.
Materials:
-
Mitochondrial fraction isolated from the target organism (e.g., fungus or cells)
-
SDH assay buffer (e.g., potassium phosphate buffer)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Pyrazole analog compounds
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Isolate the mitochondrial fraction from the target organism.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the SDH assay buffer, succinate, and DCIP.
-
Inhibitor Addition: Add varying concentrations of the pyrazole analog to the wells. Include a control without the inhibitor.
-
Enzyme Addition: Add the mitochondrial preparation to each well to initiate the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 10-30 minutes. The reduction of DCIP by SDH leads to a decrease in absorbance.
-
Data Analysis: Calculate the rate of DCIP reduction for each inhibitor concentration. Determine the percentage of SDH inhibition relative to the control. The IC50 value is calculated from a plot of inhibition percentage versus inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating multiple downstream signaling cascades that regulate cell proliferation, survival, and migration. Many pyrazole derivatives have been developed as EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole analogs.
Experimental Workflow for Antifungal SDH Inhibitor Screening
This workflow illustrates the process of identifying and characterizing pyrazole analogs as potential succinate dehydrogenase inhibitor fungicides.
Caption: Workflow for the screening and development of pyrazole-based SDH inhibitor fungicides.
Navigating the Structure-Activity Landscape of (1-methyl-1H-pyrazol-4-yl)methanol Derivatives
The (1-methyl-1H-pyrazol-4-yl)methanol scaffold has emerged as a significant pharmacophore in the design of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. The inherent structural features of this pyrazole core allow for versatile modifications, leading to a wide spectrum of biological activities. A comprehensive analysis of the structure-activity relationships (SAR) of its derivatives reveals critical insights for researchers and drug development professionals, guiding the rational design of more potent and selective drug candidates.
This comparison guide synthesizes experimental data from key studies to elucidate the impact of structural modifications on the biological activity of this compound derivatives, with a focus on their role as kinase inhibitors.
Kinase Inhibition Profile: A Comparative Analysis
Derivatives of this compound have demonstrated notable inhibitory activity against several protein kinases implicated in cancer progression, including MET, RET, and JNK. The following tables summarize the in vitro activity of various analogs, providing a quantitative comparison of their potency.
MET Kinase Inhibitors
The mesenchymal-epithelial transition factor (MET) tyrosine kinase is a well-established target in oncology. The (1-methyl-1H-pyrazol-4-yl) moiety has been incorporated into potent MET inhibitors.
| Compound ID | Modification on Core Scaffold | MET Kinase IC50 (nM) | Cellular MET Phos. IC50 (nM) | Reference |
| 1 | Complex triazolopyridine moiety | < 1 | 5 | [1] |
| 2 | Variation at C-6' with 3-methyl-isoxazole | 1.2 | 6 | [1] |
| 3 | Variation at C-6' with N-methyl pyrazole | 1.1 | 7 | [1] |
SAR Insights:
-
The core (1-methyl-1H-pyrazol-4-yl) group, when integrated into a larger heterocyclic system, consistently yields potent MET inhibition.[1]
-
Substitutions at the C-6' position of the triazolopyridine core, such as with methylisoxazole or another N-methyl pyrazole, are well-tolerated and maintain nanomolar potency against both the isolated enzyme and in cellular assays.[1]
RET Kinase Inhibitors
Rearranged during transfection (RET) kinase is another crucial target in various cancers. Specific derivatives incorporating the 1-methyl-1H-pyrazole structure have shown promise in overcoming resistance mutations.
| Compound ID | Modification on Core Scaffold | RET Kinase IC50 (nM) | CCDC6-RET G810R Ba/F3 IC50 (nM) | Reference |
| 8q | 3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide | 13.7 | 53.2 | [2] |
SAR Insights:
-
The 1-methyl-pyrazole carboxamide scaffold serves as an effective backbone for developing potent RET kinase inhibitors.[2]
-
Compound 8q demonstrates the ability to inhibit RET kinase mutants that confer resistance to other inhibitors, highlighting the potential of this chemical series in addressing clinical challenges.[2]
JNK Kinase Inhibitors
The c-Jun N-terminal kinases (JNKs) are involved in stress signaling pathways and have been implicated in various diseases. Pyrazole-based compounds have been explored as JNK inhibitors.
| Compound ID | Core Scaffold | JNK3 IC50 (µM) | p38 IC50 (µM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 0.63 | > 20 | [3] |
| 7 | N-methylated pyrazole analog | 1.45 | - | [3] |
SAR Insights:
-
The 4-(pyrazol-3-yl)-pyrimidine core demonstrates potent and selective inhibition of JNK3 over p38 kinase.[3]
-
N-methylation of the pyrazole ring, as in the this compound series, can influence potency, in this case leading to a slight decrease in JNK3 inhibition.[3] This highlights the sensitivity of the target protein to modifications at this position.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).
General Procedure:
-
Recombinant kinase enzyme (e.g., MET, RET, JNK3) is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a specific peptide) and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 °C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system like Kinase-Glo® (Promega) which measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assay: Employing a fluorescently labeled substrate or antibody for detection.
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay
Objective: To measure the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
General Procedure:
-
Cells expressing the target kinase (e.g., PC3 cells for MET) are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration.
-
Kinase activation is stimulated by adding a growth factor (e.g., HGF for MET).
-
After stimulation, the cells are lysed to extract proteins.
-
The level of phosphorylated target kinase is determined using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a phospho-specific antibody.
-
IC50 values are determined by plotting the percentage of inhibition of phosphorylation against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical kinase signaling pathway and the workflow for identifying kinase inhibitors.
Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.
Caption: Workflow for Kinase Inhibitor Discovery.
References
- 1. chemmethod.com [chemmethod.com]
- 2. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of pyrazole synthesis reagents
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmaceuticals. The synthesis of this vital heterocycle is a cornerstone of drug discovery and development. This guide provides an objective comparison of common reagents and methodologies for pyrazole synthesis, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs.
Performance Comparison of Pyrazole Synthesis Reagents
The choice of reagents significantly influences the yield, reaction conditions, and substitution patterns of the resulting pyrazole. The following table summarizes the performance of various common synthetic routes and their key reagents.
| Synthetic Method | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine hydrate or Phenylhydrazine | Reflux in ethanol or acetic acid; can be catalyzed by acid or base.[1][2] | 66-98%[1][3] | Readily available starting materials, simple and robust procedure.[2][3] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[2][3] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyl (e.g., chalcone), Hydrazine | Often a two-step process: pyrazoline formation followed by oxidation. Can require reflux.[2] | 60-90%[2] | Access to a wide variety of substituted pyrazoles.[2] | May require an additional oxidation step and longer reaction times.[2] |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne) | Often proceeds at room temperature, can be base-mediated.[2][4] | Up to 95%[2] | High regioselectivity and mild reaction conditions.[2][4] | May require in-situ generation of the 1,3-dipole.[2][4] |
| Multicomponent Reactions (MCRs) | Aldehyde, β-ketoester, hydrazine, malononitrile (example components) | Often one-pot, can be catalyzed by acids, bases, or metals.[2][5] | 80-92%[5] | High efficiency, molecular diversity, and operational simplicity.[2][5] | Optimization of reaction conditions for multiple components can be complex.[2] |
| Microwave-Assisted Synthesis | Various (e.g., 1,3-diketones and hydrazines) | Microwave irradiation, often solvent-free or in minimal solvent.[6][7][8][9][10][11] | 91-98%[7] | Significantly reduced reaction times, increased yields, and often greener conditions.[7][8][9][10][11] | Requires specialized microwave synthesis equipment. |
| Green Synthesis Approaches | Semicarbazide hydrochloride (hydrazine alternative), water as solvent, catalysts like nano-ZnO | "On water" reactions, use of recyclable catalysts, solvent-free conditions.[12][13][14][15][16][17] | 70-95%[3] | Environmentally friendly, avoids hazardous reagents and solvents, often simple work-up.[12][13][14][16] | May require optimization to match the efficiency of traditional methods for all substrates. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized, and specific conditions may need to be optimized for different substrates.
Protocol 1: Knorr Pyrazole Synthesis using Hydrazine Hydrate
This protocol describes the synthesis of a simple N-unsubstituted pyrazole from a 1,3-dicarbonyl compound.
Reactants:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Hydrazine hydrate (12 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution while stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolones
This method provides a rapid and efficient route to pyrazolone derivatives under solvent-free conditions.[6]
Reactants:
-
Ethyl acetoacetate (0.45 mmol)
-
Substituted phenylhydrazine (0.3 mmol)
-
Aromatic aldehyde (0.3 mmol)
Procedure: [6]
-
Combine ethyl acetoacetate, the substituted phenylhydrazine, and the aromatic aldehyde in a 50-mL one-neck flask.[6]
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[6]
-
After irradiation, allow the mixture to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate.
-
Collect the solid product by suction filtration to afford the pure pyrazolone derivative.[6]
Protocol 3: Green Synthesis of Pyrazoles "On Water"
This protocol utilizes semicarbazide hydrochloride as a safer alternative to hydrazine hydrate and water as the solvent.[17]
Reactants:
-
1,3-Diketone or 4-aryl-2,4-diketoester (1 mmol)
-
Semicarbazide hydrochloride (1.2 mmol)
-
Water (5 mL)
Procedure: [17]
-
Suspend the 1,3-dicarbonyl compound and semicarbazide hydrochloride in water in a reaction vessel.
-
Stir the mixture vigorously at a specified temperature (e.g., 80 °C).
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the aqueous medium.
-
Isolate the product by simple filtration and wash with water.
-
The product can be further purified by recrystallization if necessary.
Visualizing Pyrazole Synthesis
The following diagrams illustrate the general workflow for pyrazole synthesis and a decision-making process for reagent selection.
Caption: A generalized workflow for a typical pyrazole synthesis experiment.
Caption: A decision-making flowchart for selecting a pyrazole synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
- 17. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Bioactivity of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various substituted pyrazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate objective comparison and is supported by experimental data and detailed methodologies.
Anticancer Activity of Substituted Pyrazoles
Substituted pyrazoles have emerged as a promising class of anticancer agents, targeting various key proteins and signaling pathways involved in tumor growth and proliferation. Comparative analysis of their efficacy against different cancer cell lines reveals structure-activity relationships crucial for rational drug design.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID/Reference | Substitution Pattern | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 59 [1] | Polysubstituted pyrazole | HepG2 (Hepatocellular Carcinoma) | 2 | Cisplatin | 5.5 |
| Compound 33 [1] | Indole-linked pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 |
| Compound 34 [1] | Indole-linked pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 |
| Compound 43 [1] | Pyrazole carbaldehyde derivative | MCF-7 (Breast Cancer) | 0.25 | Doxorubicin | 0.95 |
| Compound 27 [1] | Pyrazolone-pyrazole derivative | MCF-7 (Breast Cancer) | 16.50 | Tamoxifen | 23.31 |
| Compound 1 [2] | Aryldiazo pyrazole | HCT-116 (Colorectal Carcinoma) | 4.2 | Doxorubicin | 4.4 |
| Compound 1 [2] | Aryldiazo pyrazole | HepG2 (Hepatocellular Carcinoma) | 4.4 | Doxorubicin | 3.9 |
| Compound 1 [2] | Aryldiazo pyrazole | MCF-7 (Breast Cancer) | 17.8 | Doxorubicin | 4.7 |
| Compound (A) [3] | 4-chloro substitution | HeLa (Cervical Carcinoma) | 4.94 | - | - |
| KA5 [4] | 1,3,4-trisubstituted pyrazole | HepG2 (Hepatocellular Carcinoma) | 8.5 | Sorafenib | 4.51 |
| Compound 161a [5] | Pyrazole-containing imide | A-549 (Lung Cancer) | 4.91 | 5-Fluorouracil | 59.27 |
| Compound 161b [5] | Pyrazole-containing imide | A-549 (Lung Cancer) | 3.22 | 5-Fluorouracil | 59.27 |
| Compound 6b | Diphenyl pyrazole-chalcone | HNO-97 (Head and Neck Cancer) | 10 | - | - |
| Compound 6d | Diphenyl pyrazole-chalcone | HNO-97 (Head and Neck Cancer) | 10.56 | - | - |
Signaling Pathways Targeted by Anticancer Pyrazoles
Several substituted pyrazoles exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. The diagrams below illustrate some of these targeted pathways.
Caption: VEGFR-2 Signaling Pathway Inhibition by Substituted Pyrazoles.
Caption: CDK2-Mediated Cell Cycle Progression and its Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Substituted pyrazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted pyrazole compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antimicrobial Activity of Substituted Pyrazoles
Substituted pyrazoles also demonstrate significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Quantitative Comparison of Antimicrobial Activity
The following table presents the antimicrobial activity of various substituted pyrazoles, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID/Reference | Substitution Pattern | Target Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Compound 6d | Diphenyl pyrazole-chalcone | E. coli | 7.8 | - | - |
| Compound 6d | Diphenyl pyrazole-chalcone | MRSA | 15.7 | - | - |
| Compound 21a [9] | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria | 62.5-125 | Chloramphenicol | - |
| Compound 21a [9] | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9-7.8 | Clotrimazole | - |
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates a general workflow for assessing the antimicrobial activity of substituted pyrazoles.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for pyrazole and its common methylated isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in research and pharmaceutical development. This document summarizes their ¹H NMR, ¹³C NMR, and IR spectral data, and provides standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for pyrazole and its methylated isomers. These values are indispensable for the structural elucidation and differentiation of these compounds.
Table 1: ¹H NMR Spectroscopic Data of Pyrazole Isomers (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| Pyrazole | ~7.66 | d | H3, H5 |
| ~6.37 | t | H4 | |
| ~12.5 (broad) | s | N-H | |
| 1-Methylpyrazole | ~7.5 | d | H3 |
| ~7.4 | d | H5 | |
| ~6.2 | t | H4 | |
| ~3.9 | s | N-CH₃ | |
| 3-Methylpyrazole [1][2] | ~7.48 | d | C5-H |
| ~6.06 | d | C4-H | |
| ~2.34 | s | -CH₃ | |
| ~10.88 (broad) | s | N-H | |
| 4-Methylpyrazole | ~7.5 (broad) | s | H3, H5 |
| ~2.1 | s | -CH₃ | |
| ~12.7 (broad) | s | N-H |
Table 2: ¹³C NMR Spectroscopic Data of Pyrazole Isomers (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| Pyrazole | ~134.7 | C3, C5 |
| ~105.7 | C4 | |
| 1-Methylpyrazole [3] | ~138 | C3 |
| ~129 | C5 | |
| ~105 | C4 | |
| ~39 | -CH₃ | |
| 3-Methylpyrazole [1][4] | ~148 | C3 |
| ~135 | C5 | |
| ~105 | C4 | |
| ~13 | -CH₃ | |
| 4-Methylpyrazole | ~135.2 | C3, C5 |
| ~112.5 | C4 | |
| ~9.0 | -CH₃ |
Table 3: Key Infrared (IR) Absorption Bands for Pyrazole Isomers
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C=C & C=N Stretch (cm⁻¹) |
| Pyrazole | 3400-2600 (broad)[5] | ~3100-3000 | ~1600-1400 |
| 1-Methylpyrazole | N/A | ~3100-3000 | ~1600-1400 |
| 3-Methylpyrazole | 3200-2600 (broad) | ~3100-3000 | ~1590, 1480 |
| 4-Methylpyrazole | 3200-2600 (broad) | ~3100-3000 | ~1580, 1490 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the pyrazole isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : Spectra are typically recorded on a 300 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a 90° pulse width.
-
¹³C NMR Acquisition : Spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples at room temperature, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition : A background spectrum of the KBr plates or pellet is recorded first. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and comparison of pyrazole isomers.
Caption: Workflow for Spectroscopic Comparison of Pyrazole Isomers.
References
A Comparative Guide to Catalysts in Pyrazole Synthesis: Efficacy and Protocols
The synthesis of pyrazoles, a class of heterocyclic compounds integral to pharmaceuticals and agrochemicals, is a cornerstone of modern organic chemistry. The efficiency of pyrazole synthesis is heavily reliant on the choice of catalyst, with a diverse array of options available, from traditional transition metals to innovative nanocatalysts and green organocatalysts. This guide provides a comprehensive comparison of the efficacy of different catalysts used in pyrazole synthesis, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal catalytic system for their specific needs.
Comparative Efficacy of Pyrazole Synthesis Catalysts
The choice of catalyst significantly impacts the yield, reaction time, and conditions of pyrazole synthesis. The following table summarizes the performance of various catalysts in the synthesis of pyrazoles, providing a quantitative comparison to inform catalyst selection.
| Catalyst Type | Catalyst | Reactants | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| Transition Metal | Palladium (Pd-nanoparticles) | Aryl halides, terminal alkynes, hydrazine | PEG-400/H2O, one-pot | High | Not specified | [1] |
| Copper (Cu(OTf)2) | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine | --INVALID-LINK-- | ~82% | Not specified | [2] | |
| Silver (AgOTf) | Trifluoromethylated ynones, aryl/alkyl hydrazines | 1 mol% catalyst loading, room temperature | up to 99% | 1 hour | [1] | |
| Iron (FeCl3/PVP) | Arylhydrazines, malononitrile derivatives | Water/PEG-400 | up to 97% | 2-4 hours | [3] | |
| Organocatalyst | Molecular Iodine | Sulfonyl hydrazides, 1,3-diketones, sodium sulfinates | Mild conditions, transition metal-free | Not specified | Not specified | [1] |
| Amberlyst-70 | Hydrazines/hydrazides, 1,3-diketones | Aqueous medium, room temperature | High | Not specified | [4][5] | |
| Cinchona Alkaloid (cupreine) | 2-pyrazolin-5-ones, benzylidenemalononitriles | CH2Cl2, room temperature | 92% | Not specified | [6] | |
| Nanocatalyst | Graphene Oxide Nanoparticles | 1,3-dicarbonyl compounds, hydrazine | Lewis base catalyst | High | Short | [7][8] |
| Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | Green protocol | 95% | Short | [9] | |
| Ag/La-ZnO Core-Shell | Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Solvent-free grinding, room temperature | High | 10-25 minutes | [4] | |
| Fe3O4@HNTs-PEI | Not specified | Not specified | 63-97% | 1-15 minutes | [10] | |
| CuO Nanoparticles | Ethyl acetoacetate, malononitrile, aldehyde, hydrazine hydrate | Water, reflux | High | Not specified | [11] |
Generalized Experimental Workflow for Pyrazole Synthesis
The synthesis of pyrazoles, regardless of the specific catalyst used, generally follows a consistent workflow. This diagram illustrates the key stages from reactant preparation to final product analysis.
A generalized workflow for the synthesis of pyrazoles.
Experimental Protocols
Detailed experimental protocols are crucial for the successful replication of synthetic methods. Below are representative protocols for pyrazole synthesis using a transition metal catalyst, an organocatalyst, and a nanocatalyst.
Protocol 1: Palladium-Catalyzed Four-Component Synthesis of Pyrazoles
This protocol describes a palladium-catalyzed four-component coupling reaction to synthesize pyrazole derivatives.[7]
Materials:
-
Terminal alkyne
-
Hydrazine or hydroxylamine
-
Carbon monoxide
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add the terminal alkyne, aryl iodide, and the palladium catalyst in the chosen solvent.
-
Introduce carbon monoxide at ambient pressure.
-
Add the hydrazine or hydroxylamine to the reaction mixture.
-
Stir the reaction mixture at the desired temperature and monitor its progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazole derivative.
Protocol 2: Organocatalyzed Synthesis of Pyrazoles using Amberlyst-70
This protocol outlines an environmentally benign synthesis of pyrazoles using the recyclable solid acid catalyst, Amberlyst-70, in an aqueous medium.[5]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Hydrazine or hydrazide (1.1 mmol)
-
Amberlyst-70 (0.050 g)
-
Water (15 mL)
Procedure:
-
In a round-bottom flask, suspend the 1,3-dicarbonyl compound, hydrazine or hydrazide, and a catalytic amount of Amberlyst-70 in water.
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to separate the solid product.
-
Wash the collected solid with water to remove any impurities.
-
The Amberlyst-70 catalyst can be recovered from the filtrate, washed, and reused for subsequent reactions.
Protocol 3: Nanocatalyst-Mediated Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol details a one-pot, four-component synthesis of pyrano[2,3-c]pyrazole derivatives using copper oxide nanoparticles (CuO NPs) as a reusable catalyst in water.[11]
Materials:
-
Ethyl acetoacetate (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
CuO Nanoparticles (15 mg)
-
Water
Procedure:
-
Combine ethyl acetoacetate, malononitrile, the aldehyde, hydrazine hydrate, and CuO nanoparticles in a reaction vessel with water as the solvent.
-
Stir the mixture under reflux conditions.
-
Monitor the reaction's completion using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the CuO nanoparticle catalyst using an external magnet.
-
Wash the recovered catalyst with hot ethanol for reuse.
-
Isolate the product from the reaction mixture.
Logical Relationship of Catalyst Choice and Reaction Outcome
The selection of a catalyst has a direct and predictable impact on the outcome of pyrazole synthesis, influencing factors such as regioselectivity, yield, and reaction conditions.
Impact of catalyst choice on pyrazole synthesis outcomes.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. jsynthchem.com [jsynthchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (1-methyl-1H-pyrazol-4-yl)methanol: A Comprehensive Guide for Laboratory Professionals
For immediate release: As the landscape of pharmaceutical research and development continues to evolve, the proper handling and disposal of novel chemical compounds are of paramount importance. This guide provides essential, step-by-step procedures for the safe disposal of (1-methyl-1H-pyrazol-4-yl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a culture of safety and regulatory compliance within research institutions.
This compound is a compound that requires careful management due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is recognized as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, it must be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.[2]
Hazard Profile and Safety Precautions
A thorough understanding of the hazard profile of this compound is the first step in ensuring its safe handling and disposal. The primary hazards are summarized in the table below.
| Hazard Category | GHS Classification | Key Findings |
| Skin Irritation | Warning | Causes skin irritation (H315)[1] |
| Eye Irritation | Warning | Causes serious eye irritation (H319)[1] |
| Respiratory Irritation | Warning | May cause respiratory irritation (H335)[1] |
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a systematic manner, adhering to institutional and regulatory guidelines. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound, along with any grossly contaminated materials such as weighing papers, gloves, or absorbent pads, should be collected in a designated, leak-proof, and chemically compatible waste container.[2][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][5]
2. Container Labeling:
All waste containers must be clearly and accurately labeled.[6][7] The label should include:
-
The words "Hazardous Waste"[2]
-
The full chemical name: "this compound"
-
Appropriate hazard warnings (e.g., "Irritant")[5]
-
An accurate list of all constituents and their approximate concentrations[2]
-
The date when waste accumulation began[2]
-
The name of the principal investigator and the laboratory location[2]
3. Waste Storage:
Store the sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[2][5] This area should be well-ventilated and away from incompatible materials.[5] Ensure containers are kept closed except when adding waste.[2][8]
4. Request for Disposal:
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a formal request to the EHS department or the designated waste management service.[5]
5. Professional Disposal:
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[5] The most common and recommended method for such compounds is high-temperature incineration at a permitted hazardous waste facility.[9]
Experimental Workflow for Disposal
To visualize the procedural flow of the disposal process, the following diagram outlines the key decision points and actions required.
Caption: Disposal workflow for this compound.
Logical Framework for Safe Disposal
The rationale for treating this compound as hazardous waste and following a stringent disposal protocol is based on a logical assessment of its properties and potential risks.
Caption: Rationale for hazardous waste classification and disposal.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory. For any specific questions or in the event of a spill, always contact your institution's Environmental Health and Safety department for guidance.[8]
References
- 1. This compound | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Operational Guidance for Handling (1-methyl-1H-pyrazol-4-yl)methanol
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (1-methyl-1H-pyrazol-4-yl)methanol. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and mitigating potential risks.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to ensure safety. The following table summarizes the recommended PPE for handling this compound, based on the safety profiles of the compound and structurally related pyrazole derivatives.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3][4][5] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use and change them frequently.[3][4] Double gloving is required for enhanced protection.[4] |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[3] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[3] | |
| Respiratory | Fume Hood or Respirator | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4][6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Handling and Experimental Workflow
A systematic approach to handling this compound is critical for maintaining a safe research environment.
1. Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure all necessary equipment, reagents, and waste containers are present and clearly labeled.
-
Carefully weigh the required amount of this compound.
2. Experimentation:
-
Dissolve the compound in the appropriate solvent within the fume hood.
-
Carry out the intended chemical reaction, keeping the apparatus within the fume hood.
-
Monitor the reaction's progress as required by the experimental protocol.
3. Post-Experiment:
-
Quench the reaction and work up the product within the fume hood.
-
Properly label all resulting materials.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Caption: Experimental workflow for handling this compound.
Disposal Plan
Waste containing this compound is classified as hazardous waste and must be disposed of in accordance with local, regional, and national regulations.[5][6]
1. Waste Segregation:
-
Collect all waste materials, including unused compounds, contaminated solvents, and disposable PPE, in a designated and clearly labeled hazardous waste container.
2. Container Management:
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]
3. Disposal Procedure:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental disposal service.
-
Do not release the chemical or its waste into the environment.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
